molecular formula C9H9BrN2 B1519968 6-Bromo-1,3-dimethyl-1H-indazole CAS No. 1095539-84-6

6-Bromo-1,3-dimethyl-1H-indazole

Cat. No.: B1519968
CAS No.: 1095539-84-6
M. Wt: 225.08 g/mol
InChI Key: YBDYCDWCUXKYBT-UHFFFAOYSA-N
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Description

6-Bromo-1,3-dimethyl-1H-indazole is a useful research compound. Its molecular formula is C9H9BrN2 and its molecular weight is 225.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-1,3-dimethylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2/c1-6-8-4-3-7(10)5-9(8)12(2)11-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBDYCDWCUXKYBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=CC(=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 6-Bromo-1,3-dimethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of 6-Bromo-1,3-dimethyl-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry. The indazole scaffold is recognized as a privileged structure, frequently appearing in molecules with diverse biological activities.[1][2] This document details robust synthetic routes for the preparation of the title compound, focusing on the strategic N-methylation of the corresponding 6-bromo-3-methyl-1H-indazole precursor. We delve into the causality behind key experimental choices, offering field-proven insights for researchers. Furthermore, this guide compiles the compound's physicochemical and spectroscopic properties and explores its reactivity, particularly the utility of the C6-bromo substituent as a versatile handle for further molecular elaboration in drug discovery programs.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system is a cornerstone in modern medicinal chemistry, serving as a bioisosteric replacement for indoles and other pharmacophores in the design of novel therapeutic agents.[3] Indazole-containing compounds have demonstrated a vast range of pharmacological activities, including potent inhibition of kinases, antimicrobial effects, and anti-cancer properties.[4] The specific compound, this compound, combines the stability and favorable geometry of the N1-methylated indazole core with a strategically placed bromine atom. This halogen serves not as a simple substituent but as a key functional handle for introducing further molecular diversity through transition-metal-catalyzed cross-coupling reactions, making it an exceptionally valuable building block for generating compound libraries in drug discovery campaigns.[5]

Synthesis of the this compound Core

The synthesis of this compound is most reliably achieved through the regioselective methylation of a pre-synthesized 6-bromo-3-methyl-1H-indazole intermediate. Direct alkylation of indazoles can often lead to a mixture of N1 and N2 isomers, with the N1-substituted product generally being the more thermodynamically stable isomer.[6][7] The choice of a strong, non-nucleophilic base and an appropriate solvent is critical to favor the desired N1-alkylation.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule traces back to commercially available or readily synthesized starting materials. The primary disconnection is the N1-methyl bond, leading back to 6-bromo-3-methyl-1H-indazole.

G TM This compound (Target Molecule) INT1 6-Bromo-3-methyl-1H-indazole TM->INT1 N1-Methylation SM1 4-Bromo-2-methylaniline INT1->SM1 Diazotization & Cyclization G cluster_0 Synthesis Workflow cluster_1 start 6-Bromo-3-methyl-1H-indazole reagents 1. Sodium Hydride (NaH) 2. Methyl Iodide (CH₃I) Solvent: Anhydrous THF reaction Deprotonation & SN2 Attack workup Aqueous Quench (e.g., sat. NH₄Cl) reaction->workup purification Extraction (EtOAc) Column Chromatography workup->purification product This compound purification->product G cluster_suzuki Suzuki Coupling cluster_heck Heck Coupling cluster_buchwald Buchwald-Hartwig Amination center_node This compound suzuki_reagent R-B(OH)₂ Pd Catalyst, Base center_node->suzuki_reagent heck_reagent Alkene Pd Catalyst, Base center_node->heck_reagent buchwald_reagent R₂NH Pd Catalyst, Base center_node->buchwald_reagent suzuki_product 6-Aryl-1,3-dimethyl-1H-indazole heck_product 6-Alkenyl-1,3-dimethyl-1H-indazole buchwald_product 6-Amino-1,3-dimethyl-1H-indazole

References

An In-depth Technical Guide to 6-Bromo-1,3-dimethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous pharmacologically active compounds. Its unique bicyclic structure, composed of fused benzene and pyrazole rings, allows for diverse functionalization, leading to a wide array of biological activities. Indazole derivatives have demonstrated efficacy as kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics.[1][2] Within this important class of molecules, 6-Bromo-1,3-dimethyl-1H-indazole emerges as a key building block for the synthesis of novel therapeutic agents, particularly in the realm of oncology.[3] This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and its potential applications in drug discovery.

Core Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. Below is a summary of the key identifiers and properties of this compound.

PropertyValueSource
CAS Number 1095539-84-6[4][5]
Molecular Formula C₉H₉BrN₂[6][7]
Molecular Weight 225.09 g/mol [6]
Purity Typically ≥97%[6]
Appearance Solid (predicted)
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, and methanol.

Synthesis and Mechanistic Insights

While a specific, detailed synthesis protocol for this compound is not extensively documented in publicly available literature, a highly plausible and efficient synthetic pathway can be constructed based on established methodologies for the functionalization of the indazole ring system. The proposed synthesis is a multi-step process commencing with the commercially available 6-bromo-1H-indazole.

The overall synthetic strategy involves the sequential methylation of 6-bromo-1H-indazole. The first methylation at the N1 position is generally favored due to the thermodynamic stability of the resulting product. Subsequent functionalization at the C3 position, followed by a second methylation, would lead to the desired product. However, a more direct approach would be the N-methylation of 6-bromo-3-methyl-1H-indazole.

Proposed Synthetic Workflow

The following diagram, generated using DOT language, illustrates the proposed synthetic pathway.

G cluster_0 Step 1: Synthesis of 6-Bromo-1-methyl-1H-indazole cluster_1 Step 2: C3-Methylation (Hypothetical) 6-Bromo-1H-indazole 6-Bromo-1H-indazole NaH, CH3I in THF NaH, CH3I in THF 6-Bromo-1H-indazole->NaH, CH3I in THF 6-Bromo-1-methyl-1H-indazole 6-Bromo-1-methyl-1H-indazole NaH, CH3I in THF->6-Bromo-1-methyl-1H-indazole 6-Bromo-1-methyl-1H-indazole_2 6-Bromo-1-methyl-1H-indazole Reagents for C3-Methylation Reagents for C3-Methylation 6-Bromo-1-methyl-1H-indazole_2->Reagents for C3-Methylation 6-Bromo-1,3-dimethyl-1H-indazole_target This compound Reagents for C3-Methylation->6-Bromo-1,3-dimethyl-1H-indazole_target

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Plausible Method)

This protocol is a scientifically sound, proposed method based on analogous reactions and established chemical principles for indazole synthesis.

Step 1: Synthesis of 6-Bromo-1-methyl-1H-indazole

This initial step involves the regioselective N-methylation of 6-bromo-1H-indazole. The use of a strong base like sodium hydride (NaH) in an aprotic polar solvent such as tetrahydrofuran (THF) typically favors alkylation at the N1 position, which is the thermodynamically more stable isomer.

  • Reaction Setup: To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere at 0°C, add a solution of 6-bromo-1H-indazole (1.0 equivalent) in anhydrous THF dropwise.

  • Deprotonation: Allow the reaction mixture to stir at room temperature for 1 hour to ensure complete deprotonation of the indazole nitrogen.

  • Methylation: Cool the mixture back to 0°C and add methyl iodide (1.1 equivalents) dropwise.

  • Reaction Progression: Let the reaction warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 6-bromo-1-methyl-1H-indazole.[3]

Step 2: N-methylation of 6-bromo-3-methyl-1H-indazole (Alternative Plausible Route)

An alternative and potentially more direct route would involve the N-methylation of commercially available 6-bromo-3-methyl-1H-indazole.

  • Reaction Setup: To a solution of 6-bromo-3-methyl-1H-indazole (1.0 equivalent) in a suitable solvent such as dimethylformamide (DMF) or THF, add a base (e.g., sodium hydride or potassium carbonate) (1.1-1.5 equivalents) at 0°C.

  • Deprotonation: Stir the mixture for a short period to allow for deprotonation.

  • Methylation: Add methyl iodide (1.1-1.5 equivalents) dropwise at 0°C.

  • Reaction Progression and Work-up: Allow the reaction to proceed to completion, monitoring by TLC. The work-up and purification would follow a similar procedure as described in Step 1.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its utility as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The bromine atom at the 6-position serves as a convenient handle for further chemical modifications, such as cross-coupling reactions, to introduce additional structural diversity.

Precursor for Anticancer Agents

A recent study highlights the significance of the 1,3-dimethyl-1H-indazole scaffold in the development of novel anticancer agents. Researchers designed and synthesized a series of 1,3-dimethyl-6-amino-1H-indazole derivatives as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor immune escape.[3] In this synthetic route, the this compound would be a key precursor, with the bromo group being subsequently converted to an amino group.

One of the synthesized compounds, N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine, demonstrated significant potential in suppressing IDO1 expression and inducing apoptosis in hypopharyngeal carcinoma cells.[3] This underscores the importance of the this compound core in generating compounds with promising anticancer activity.

The following workflow illustrates the potential use of this compound in the synthesis of bioactive molecules.

G Start This compound Step1 Cross-Coupling Reaction (e.g., Buchwald-Hartwig amination) Start->Step1 Intermediate 6-Amino-1,3-dimethyl-1H-indazole Step1->Intermediate Step2 Further Functionalization Intermediate->Step2 Final Bioactive Molecules (e.g., IDO1 Inhibitors) Step2->Final

Caption: Application workflow of this compound.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in the field of medicinal chemistry. While detailed characterization data is not widely published, its structural relationship to other well-studied indazole derivatives allows for the confident prediction of its properties and the development of robust synthetic protocols. Its demonstrated utility as a precursor for potent anticancer agents highlights its significance for researchers and scientists in the ongoing quest for novel therapeutics. The methodologies and insights provided in this guide are intended to empower drug development professionals to effectively utilize this important chemical entity in their research endeavors.

References

A Technical Guide to the Spectroscopic Characterization of 6-Bromo-1,3-dimethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to 6-Bromo-1,3-dimethyl-1H-indazole

This compound belongs to the indazole class of bicyclic heteroaromatic compounds. Indazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. The presence of a bromine atom and two methyl groups on the indazole scaffold imparts specific physicochemical properties that can influence molecular interactions and metabolic stability, making this compound a valuable building block in the synthesis of novel therapeutic agents. Accurate structural elucidation through spectroscopic methods is paramount for its quality control and for understanding its reactivity in further chemical transformations.

Predicted Spectroscopic Data and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[2] For this compound, the predicted ¹H and ¹³C NMR spectra provide valuable insights into its structure. These predictions are based on established empirical models and computational algorithms that have been validated against extensive experimental databases.[3][4][5][6][7]

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the two methyl groups. The chemical shifts are influenced by the electronic environment of each proton, including the effects of the bromine substituent and the heterocyclic ring system.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-4~7.5 - 7.7d~8.5 - 9.0
H-5~7.2 - 7.4dd~8.5 - 9.0, ~1.5 - 2.0
H-7~7.8 - 8.0d~1.5 - 2.0
N-CH₃ (1-position)~3.8 - 4.0s-
C-CH₃ (3-position)~2.4 - 2.6s-
  • Aromatic Protons: The protons on the benzene ring (H-4, H-5, and H-7) are expected to resonate in the downfield region (δ 7.0-8.0 ppm) characteristic of aromatic compounds. The bromine atom at the 6-position will influence the chemical shifts of the adjacent protons through its electron-withdrawing inductive effect and electron-donating resonance effect.

  • Methyl Protons: The two methyl groups will appear as sharp singlets due to the absence of adjacent protons. The N-methyl group is expected to be more deshielded (higher chemical shift) than the C-methyl group due to the direct attachment to the electronegative nitrogen atom.

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-3~140 - 145
C-3a~120 - 125
C-4~125 - 130
C-5~120 - 125
C-6~115 - 120
C-7~110 - 115
C-7a~140 - 145
N-CH₃~30 - 35
C-CH₃~10 - 15
  • Aromatic and Heterocyclic Carbons: The carbon atoms of the bicyclic ring system will have chemical shifts in the range of δ 110-145 ppm. The carbon atom bearing the bromine (C-6) is expected to have a lower chemical shift compared to the other aromatic carbons due to the heavy atom effect of bromine.

  • Methyl Carbons: The signals for the two methyl carbons will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.[8] The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the aromatic C-H and C=C bonds, as well as the C-N and C-Br bonds.[9][10][11][12]

Table 3: Predicted IR Absorption Frequencies for this compound

Functional GroupPredicted Absorption Frequency (cm⁻¹)Intensity
Aromatic C-H stretch3000 - 3100Medium
Aliphatic C-H stretch (CH₃)2850 - 3000Medium
Aromatic C=C stretch1450 - 1600Medium to Strong
C-N stretch1000 - 1300Medium
C-Br stretch500 - 600Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.[13] For this compound, the mass spectrum is expected to show a prominent molecular ion peak (M⁺) and characteristic isotopic peaks due to the presence of bromine.[14][15][16][17]

The molecular weight of this compound is 225.09 g/mol . The presence of one bromine atom will result in two molecular ion peaks of nearly equal intensity at m/z 224 and 226, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.

Predicted Fragmentation Pattern:

  • Loss of a methyl group: A common fragmentation pathway would be the loss of a methyl radical (•CH₃) from the molecular ion, resulting in a fragment ion at m/z 209/211.

  • Loss of HBr: Elimination of hydrogen bromide (HBr) could lead to a fragment at m/z 144.

  • Ring cleavage: Further fragmentation of the indazole ring system would produce smaller charged fragments.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed above. These protocols are based on standard practices for the analysis of heterocyclic organic compounds.[2][18][19]

NMR Data Acquisition

Caption: Workflow for NMR data acquisition and processing.

IR Data Acquisition

Caption: Workflow for IR data acquisition using an ATR accessory.

MS Data Acquisition

Caption: Workflow for mass spectrometry data acquisition.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The detailed analysis of the expected NMR, IR, and MS data, grounded in fundamental principles and comparisons with analogous structures, offers a reliable framework for the identification and structural verification of this compound. The provided experimental protocols serve as a practical guide for researchers to obtain high-quality spectroscopic data. As a key building block in synthetic and medicinal chemistry, a thorough understanding of the spectroscopic properties of this compound is essential for advancing research and development in these fields.

References

Navigating the Solubility Landscape of 6-Bromo-1,3-dimethyl-1H-indazole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 6-Bromo-1,3-dimethyl-1H-indazole in common organic solvents. While specific experimental solubility data for this compound is not extensively published, this paper leverages established principles of organic chemistry and methodologies applied to structurally similar indazole derivatives to offer a predictive solubility profile. Crucially, this guide furnishes detailed, field-proven protocols for researchers to empirically determine solubility, ensuring reproducible and accurate results. By explaining the causality behind experimental choices and emphasizing self-validating systems, this document serves as a practical resource for scientists engaged in drug discovery, process development, and medicinal chemistry, where understanding solubility is a critical parameter for success.

Introduction: The Significance of this compound in Modern Drug Discovery

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including potent kinase inhibitors and antimicrobial agents.[1] The specific analogue, this compound, represents a key building block for the synthesis of novel therapeutic agents. Its utility in synthetic chemistry and the ultimate developability of its derivatives are profoundly influenced by its physicochemical properties, paramount among which is solubility.

A thorough understanding of a compound's solubility in various organic solvents is fundamental for:

  • Reaction Chemistry: Ensuring reactants are in the same phase for optimal reaction kinetics.

  • Purification: Selecting appropriate solvents for crystallization and chromatography.[2]

  • Formulation: Developing suitable delivery systems for preclinical and clinical studies.

  • Biological Assays: Preparing stock solutions and ensuring compound availability in in vitro and in vivo models.[1]

This guide is designed to equip researchers with the foundational knowledge and practical methodologies to confidently assess and utilize the solubility characteristics of this compound.

Physicochemical Properties and Predicted Solubility Profile

To predict the solubility of this compound, we must first consider its structural attributes and key physicochemical parameters.

PropertyValue / PredictionSource
Molecular Formula C₉H₉BrN₂PubChem
Molecular Weight 225.09 g/mol PubChem
Appearance Likely a solid at room temperatureGeneral knowledge of similar compounds
Calculated LogP ~3.0 - 3.5Prediction based on similar structures[1]
Hydrogen Bond Donors 0Structure Analysis
Hydrogen Bond Acceptors 2 (Nitrogen atoms)Structure Analysis

The principle of "like dissolves like" is a cornerstone of solubility prediction.[3][4][5] This principle states that substances with similar polarities are more likely to be soluble in one another. Based on its structure—a largely aromatic and heterocyclic core with a bromine substituent and two methyl groups—this compound is expected to be a nonpolar to moderately polar compound.

Based on these characteristics, a qualitative solubility profile can be predicted:

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN)High to ModerateStrong dipole-dipole interactions are expected. DMSO and DMF are often excellent solvents for a wide range of organic molecules.[1][6]
Polar Protic Ethanol, Methanol, IsopropanolModerate to LowThe molecule can act as a hydrogen bond acceptor. Solubility is expected to be higher in alcohols than in water.[6]
Nonpolar Hexane, Toluene, Dichloromethane (DCM)Moderate to HighThe nonpolar aromatic core and alkyl substituents suggest good compatibility with nonpolar solvents.
Ethers Tetrahydrofuran (THF), Diethyl EtherModerateThese solvents have intermediate polarity and are often good choices for compounds of this nature.
Esters Ethyl AcetateModerateThe moderate polarity of ethyl acetate should facilitate dissolution.[6]
Aqueous Water, Phosphate-Buffered Saline (PBS)Very LowThe lack of hydrogen bond donors and the significant nonpolar character predict poor aqueous solubility.

Experimental Determination of Thermodynamic Solubility: The Gold Standard

While predictions are useful, empirical determination of solubility is essential for accurate and reliable scientific work. The shake-flask method is the gold standard for determining thermodynamic solubility, which is the equilibrium concentration of a compound in a saturated solution at a specific temperature.[1]

Detailed Protocol for the Shake-Flask Method

This protocol is designed to be a self-validating system, ensuring the generation of robust data.

Materials:

  • This compound

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

Workflow Diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification prep_compound Weigh excess compound prep_solvent Add known volume of solvent prep_compound->prep_solvent prep_seal Seal vial prep_solvent->prep_seal equilibrate Incubate with shaking (e.g., 24-48h at 25°C) prep_seal->equilibrate sample_filter Filter to remove undissolved solid equilibrate->sample_filter sample_dilute Dilute filtrate sample_filter->sample_dilute sample_hplc Analyze by HPLC sample_dilute->sample_hplc quantify Calculate concentration against a standard curve sample_hplc->quantify

Caption: Shake-Flask Method for Thermodynamic Solubility.

Step-by-Step Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a vial. The excess solid should be clearly visible to ensure a saturated solution is achieved.[6]

    • Add a known volume (e.g., 2 mL) of the selected solvent to the vial.

    • Seal the vials tightly to prevent solvent evaporation.

    • Prepare at least three replicate samples for each solvent.

  • Equilibration:

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C).

    • Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically adequate.[7]

  • Sample Collection and Preparation:

    • Allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter (e.g., 0.22 µm) into a clean vial. This step is critical to remove any undissolved microcrystals.

    • Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method.

    • Prepare a standard curve of this compound of known concentrations.

    • Determine the concentration of the compound in the diluted samples by interpolating from the standard curve.

    • Calculate the original solubility in the solvent, accounting for the dilution factor. Express the solubility in units such as mg/mL or mmol/L.

Factors Influencing Solubility: A Deeper Dive

Several factors can influence the solubility of this compound, and understanding these can aid in solvent selection and troubleshooting.[8]

  • Polarity: As discussed, the "like dissolves like" principle is the most significant factor.[5][9] The interplay between the nonpolar indazole core and the potential for dipole-dipole interactions with the nitrogen atoms will dictate its solubility in a given solvent.

  • Temperature: For most solid solutes, solubility increases with temperature.[5][8][9] This is because the dissolution process is often endothermic, and increased thermal energy helps overcome the crystal lattice energy of the solid.[5][10] This can be leveraged during recrystallization for purification.

  • Molecular Size and Shape: Larger molecules can be more difficult for solvent molecules to surround and solvate, which can lead to lower solubility compared to smaller, more compact molecules.[5][7][9]

  • Crystal Lattice Energy: The strength of the intermolecular forces in the solid state of this compound will impact its solubility. A more stable crystal lattice will require more energy to break apart, resulting in lower solubility.

Logical Relationship Diagram:

G Solute Solute Properties (Polarity, Size, H-bonding) Solubility Solubility Solute->Solubility Solvent Solvent Properties (Polarity, H-bonding) Solvent->Solubility Temperature Temperature Temperature->Solubility Pressure Pressure (Mainly for gases) Pressure->Solubility

Caption: Key Factors Influencing Solubility.

Conclusion

While a definitive, published quantitative solubility profile for this compound remains to be established, this guide provides a robust framework for researchers to approach this critical parameter. By understanding the compound's physicochemical properties and the principles governing solubility, scientists can make informed predictions about its behavior in various organic solvents. More importantly, the detailed, step-by-step protocol for the shake-flask method empowers research and development professionals to generate the precise, high-quality solubility data necessary to advance their projects. The systematic application of these methodologies will undoubtedly facilitate the efficient use of this compound in the synthesis of next-generation therapeutics.

References

The Indazole Nucleus: A Privileged Scaffold Forged in the Crucible of Synthetic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Discovery and History of Substituted Indazoles

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole core, a bicyclic heteroaromatic system comprising a fused benzene and pyrazole ring, stands as a testament to the enduring power of heterocyclic chemistry in the quest for therapeutic innovation.[1] From its initial synthesis in the late 19th century to its current status as a "privileged scaffold" in medicinal chemistry, the journey of the substituted indazole is a compelling narrative of synthetic ingenuity and serendipitous biological discovery.[1][2] This technical guide provides a comprehensive exploration of the discovery and history of substituted indazoles. It delves into the foundational synthetic methodologies that first brought this versatile nucleus to light, tracing the evolution of these techniques into the sophisticated strategies employed today. We will examine the key conceptual breakthroughs, such as the recognition of indazole as a bioisostere of indole, that propelled its adoption in drug discovery.[3][4] Furthermore, this guide will illuminate the early pharmacological investigations that unveiled the vast therapeutic potential harbored within the indazole framework, leading to the development of blockbuster drugs.[1] Through detailed experimental protocols, mechanistic discussions, and visualizations of key synthetic pathways, this document aims to provide researchers and drug development professionals with a deep and practical understanding of the historical and chemical context that continues to make substituted indazoles a cornerstone of modern medicinal chemistry.

The Genesis of a Scaffold: Discovery and Early Synthetic Strategies

The story of the indazole ring system begins in the late 19th century, a period of fervent exploration in organic chemistry. It was during this era that the fundamental building blocks of heterocyclic chemistry were being laid, and the indazole nucleus emerged from the foundational work of pioneering chemists.

The Pioneering Synthesis of an Indazole Derivative by Emil Fischer (1883)

The first documented synthesis of a compound containing the indazole ring system is credited to the eminent chemist Emil Fischer in 1883.[1] Interestingly, Fischer did not synthesize the parent indazole but rather an oxo-substituted derivative, 3-indazolone.[1] This seminal work, while not yielding the unsubstituted heterocycle, was the crucial first step in recognizing and constructing this novel bicyclic aromatic system.[1]

Experimental Protocol: Fischer's Synthesis of 3-Indazolone [1]

  • Starting Material: o-Hydrazinobenzoic acid

  • Procedure:

    • o-Hydrazinobenzoic acid is subjected to heating.

    • The heat induces an intramolecular condensation and cyclization reaction.

    • A molecule of water is eliminated, leading to the formation of the 3-indazolone ring system.

  • Reaction Conditions: While the initial reports lacked precise details, the reaction is understood to occur at elevated temperatures.[1]

  • Observations: Fischer's work demonstrated the feasibility of constructing the fused benzene-pyrazole ring system, which he named "indazol."[1]

The Jacobson Indazole Synthesis: A Versatile Approach

Following Fischer's initial discovery, other chemists began to explore methods for the synthesis of the parent indazole and its substituted derivatives. The Jacobson synthesis, a significant advancement, provided a more general route to the indazole core.[5][6] This method relies on the intramolecular cyclization of a diazonium salt derived from an appropriately substituted aniline.[1][5]

Experimental Protocol: Jacobson Indazole Synthesis [5]

  • Starting Material: o-Toluidine (or a substituted o-alkylaniline)

  • Procedure:

    • The starting o-alkylaniline is first N-acylated to protect the amino group.

    • The N-acetylated compound is then treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form an N-nitroso intermediate.

    • This intermediate undergoes an intramolecular cyclization upon heating, with the extrusion of the acyl group, to yield the 1H-indazole.

  • Causality Behind Experimental Choices: The initial N-acetylation of the aniline is crucial for controlling the subsequent nitrosation reaction and facilitating the cyclization. The use of nitrous acid is a classic method for generating diazonium species, which are key electrophilic intermediates in this transformation.

Caption: The Jacobson synthesis of 1H-indazole from o-toluidine.

The von Auwers Indazole Synthesis

Another important early contribution to indazole synthesis was developed by Karl von Auwers. This method provides a route to 3-substituted indazoles.[1]

Experimental Protocol: von Auwers Indazole Synthesis [1]

  • Starting Materials: o-Nitrobenzylidene chloride and a primary amine or hydrazine.

  • Procedure: The synthesis involves the condensation of o-nitrobenzylidene chloride with an amine or hydrazine, followed by a reductive cyclization to form the indazole ring.

The Rise of a Privileged Scaffold: Recognition of Biological Activity

For many years after its discovery, the indazole nucleus remained largely a subject of academic curiosity. However, in the mid-20th century, the tide began to turn as the biological activities of substituted indazoles started to be unveiled, revealing their immense therapeutic potential.[1]

Early Glimmers of Therapeutic Promise: Antimicrobial and Anti-inflammatory Properties

Initial pharmacological screenings of synthetic indazole derivatives revealed modest but significant antimicrobial and anti-inflammatory activities.[1][7] These early findings were crucial as they demonstrated that the indazole scaffold could serve as a viable starting point for the development of novel therapeutic agents. While the mechanisms of action were not fully understood at the time, these discoveries spurred further investigation into the medicinal chemistry of indazoles.[1]

A landmark discovery in the therapeutic application of substituted indazoles was the development of Benzydamine in the mid-20th century.[1][8] This compound exhibited potent anti-inflammatory and analgesic properties and became a widely used non-steroidal anti-inflammatory drug (NSAID).[8] The success of Benzydamine firmly established the indazole nucleus as a pharmacologically relevant scaffold.

The Indazole as a Bioisostere: A Paradigm Shift in Drug Design

A pivotal moment in the history of indazole-based drug discovery was the recognition of its role as a bioisostere for the indole nucleus.[3][4] Bioisosterism, the principle of replacing a functional group in a molecule with another group that has similar physical or chemical properties to retain or enhance biological activity, is a cornerstone of medicinal chemistry.[9]

The structural and electronic similarities between indazole and indole are striking. Both are bicyclic aromatic systems with a hydrogen bond donor (N-H) group. However, the indazole possesses an additional nitrogen atom that can act as a hydrogen bond acceptor, a feature absent in indole. This subtle yet significant difference can lead to altered binding interactions with biological targets, potentially improving potency, selectivity, and pharmacokinetic properties. The realization that indazole could effectively mimic indole opened up vast new avenues for drug design, allowing medicinal chemists to systematically modify existing indole-based drugs and discover novel agents with improved therapeutic profiles.[4]

This concept was powerfully demonstrated in the development of serotonin 5-HT3 receptor antagonists. The replacement of the indole moiety in potent antagonists with an indazole ring led to compounds with comparable or even superior activity, solidifying the utility of this bioisosteric replacement strategy.[4]

Modern Synthetic Methodologies: Expanding the Chemical Space of Indazoles

The classical syntheses of Fischer, Jacobson, and von Auwers laid the groundwork for indazole chemistry. However, the demands of modern drug discovery for efficiency, diversity, and functional group tolerance have driven the development of more sophisticated and versatile synthetic methods.

The Davis-Beirut Reaction: A Novel Approach to 2H-Indazoles

A significant modern contribution to indazole synthesis is the Davis-Beirut reaction , which provides an efficient route to 2H-indazoles and indazolones.[10][11][12] This reaction is particularly noteworthy for its use of inexpensive starting materials and its avoidance of toxic metals.[10] The reaction proceeds via an N-N bond-forming heterocyclization under either acidic or basic conditions.[10][11]

Experimental Protocol: Base-Catalyzed Davis-Beirut Reaction [10]

  • Starting Material: N-substituted 2-nitrobenzylamine

  • Procedure:

    • The N-substituted 2-nitrobenzylamine is heated in the presence of a base (e.g., NaOH or KOH) in an alcoholic solvent.

    • The base abstracts a proton from the benzylic carbon, forming a carbanion.

    • The carbanion then attacks the nitro group, initiating the N-N bond formation and subsequent cyclization to the 2H-indazole.

  • Causality Behind Experimental Choices: The use of a strong base is essential to deprotonate the weakly acidic benzylic C-H bond, generating the key carbanionic intermediate. The nitro group serves as an internal oxidant and provides the second nitrogen atom for the pyrazole ring.

Caption: Simplified workflow of the base-catalyzed Davis-Beirut reaction.

Palladium-Catalyzed Cross-Coupling Reactions

The advent of palladium-catalyzed cross-coupling reactions has revolutionized organic synthesis, and the construction of the indazole scaffold is no exception. These methods offer a powerful and flexible approach to creating a wide variety of substituted indazoles with high efficiency and functional group tolerance.[3] A common strategy involves the palladium-catalyzed coupling of an o-haloaniline derivative with a hydrazine, followed by intramolecular cyclization.[7]

The Indazole in Modern Drug Discovery: A Legacy of Therapeutic Success

The foundational discoveries and synthetic advancements have culminated in the indazole nucleus being a prominent feature in a multitude of clinically successful drugs across diverse therapeutic areas.[2][3][13]

Drug NameTherapeutic AreaMechanism of Action
Pazopanib OncologyMultikinase inhibitor
Axitinib OncologyTyrosine kinase inhibitor
Granisetron AntiemeticSerotonin 5-HT3 receptor antagonist
Niraparib OncologyPARP inhibitor
Bendazac Anti-inflammatoryNSAID

The success of these drugs underscores the versatility of the indazole scaffold and its ability to be tailored to interact with a wide range of biological targets.[2]

Conclusion and Future Perspectives

From its humble beginnings in the late 19th century, the substituted indazole has evolved into a cornerstone of modern medicinal chemistry. The pioneering synthetic work of chemists like Fischer and Jacobson, coupled with the crucial recognition of its bioisosteric relationship with indole, has paved the way for its widespread application in drug discovery.[1][4] The development of modern synthetic methodologies continues to expand the accessible chemical space of indazole derivatives, promising the discovery of new therapeutic agents with enhanced efficacy and safety profiles.[3][14] As our understanding of disease biology deepens, the "privileged" indazole scaffold is poised to remain a vital tool in the hands of medicinal chemists for the foreseeable future, continuing its legacy of contributing to human health.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-Bromo-1,3-dimethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents. The specific substitution pattern of 6-Bromo-1,3-dimethyl-1H-indazole makes it a valuable scaffold for the development of novel therapeutics, particularly in kinase inhibition and other signaling pathways. Its synthesis, therefore, is of significant interest to researchers in drug discovery and development.

This document provides a comprehensive guide to a reliable and efficient two-step synthetic route for this compound. The proposed pathway is designed for both clarity and reproducibility, grounded in well-established chemical principles and analogous transformations reported in the literature. We will first detail the formation of the indazole core via diazotization and cyclization of a substituted 2-aminoacetophenone, followed by a highly regioselective N-methylation to yield the final product.

Overall Synthetic Pathway

The synthesis is logically structured in two primary stages:

  • Formation of the Indazole Core: Synthesis of the key intermediate, 6-Bromo-3-methyl-1H-indazole.

  • N-Alkylation: Regioselective methylation of the N1 position to yield the target compound, this compound.

Synthetic_Route cluster_0 PART 1: Indazole Core Synthesis cluster_1 PART 2: N1-Methylation A 1-(2-amino-4-bromophenyl)ethanone B 6-Bromo-3-methyl-1H-indazole A->B 1. NaNO₂, aq. HCl, 0-5°C 2. Neutralization C 6-Bromo-3-methyl-1H-indazole D This compound C->D NaH, CH₃I THF, 0°C to RT

Caption: Proposed two-step synthetic workflow for this compound.

PART 1: Synthesis of 6-Bromo-3-methyl-1H-indazole

Rationale and Mechanistic Insight

The formation of the 3-methyl-1H-indazole core is achieved through a classical acid-catalyzed diazotization of the primary aromatic amine of 1-(2-amino-4-bromophenyl)ethanone, followed by intramolecular cyclization. The amine is first converted to a diazonium salt using sodium nitrite in an acidic medium at low temperatures (0–5 °C) to ensure its stability. The subsequent intramolecular cyclization is spontaneous, where the nucleophilic carbon of the enol or enolate form of the acetyl group attacks the diazonium group, leading to the formation of the pyrazole ring fused to the benzene ring. This method is a robust and widely used strategy for constructing the indazole scaffold from ortho-amino aryl ketones.[1][2]

Quantitative Data Summary: Part 1
Reagent/MaterialMW ( g/mol )Density (g/mL)Molar Eq.Amount
1-(2-amino-4-bromophenyl)ethanone214.05-1.0e.g., 10.0 g
Hydrochloric Acid (conc., 37%)36.461.18Excess~40 mL
Sodium Nitrite (NaNO₂)69.00-1.1e.g., 3.5 g
Water (deionized)18.021.00-As needed
Sodium Bicarbonate (sat. aq. soln.)84.01--To neutralize
Ethyl Acetate (EtOAc)88.110.902-For extraction
Anhydrous Sodium Sulfate (Na₂SO₄)142.04--For drying
Detailed Experimental Protocol: Part 1
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, suspend 1-(2-amino-4-bromophenyl)ethanone (1.0 eq.) in a mixture of concentrated hydrochloric acid and water (1:1 v/v).

  • Cooling: Cool the suspension to 0–5 °C using an ice-salt bath with vigorous stirring.

  • Diazotization: Dissolve sodium nitrite (1.1 eq.) in a minimal amount of cold water. Add this solution dropwise to the cooled suspension via the dropping funnel, ensuring the internal temperature is maintained below 5 °C. The addition should take approximately 20-30 minutes.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0–5 °C for an additional 1 hour. Progress can be monitored by Thin Layer Chromatography (TLC) by taking a small aliquot, neutralizing it, and extracting with ethyl acetate to check for the disappearance of the starting material.

  • Work-up and Neutralization: Once the reaction is complete, slowly and carefully neutralize the cold reaction mixture by adding a saturated aqueous solution of sodium bicarbonate portion-wise until the pH reaches ~7-8. Effervescence will occur.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 6-Bromo-3-methyl-1H-indazole.

  • Purification: The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure intermediate.

PART 2: Synthesis of this compound

Rationale and Mechanistic Insight

The N-alkylation of indazoles can potentially yield two regioisomers: the N1- and N2-alkylated products. However, the N1-substituted indazole is generally the thermodynamically more stable isomer.[3] The use of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) effectively deprotonates the indazole ring to form the indazolide anion. Subsequent reaction with an electrophile like methyl iodide (CH₃I) proceeds to give the methylated product.

Crucially, this protocol (NaH in THF) is known to be highly selective for the N1 position.[4] This selectivity is further enhanced by the presence of a substituent at the C3 position, which sterically hinders the approach of the electrophile to the N2 position.[1][5] Therefore, this method is expected to provide the desired this compound with excellent regioselectivity and in high yield.

Quantitative Data Summary: Part 2
Reagent/MaterialMW ( g/mol )Purity/GradeMolar Eq.Amount
6-Bromo-3-methyl-1H-indazole211.06As synthesized in Part 11.0e.g., 5.0 g
Sodium Hydride (NaH)24.0060% dispersion in oil1.2e.g., 1.14 g
Anhydrous Tetrahydrofuran (THF)72.11≥99.9%, inhibitor-free-~100 mL
Methyl Iodide (CH₃I)141.9499%1.1e.g., 1.6 mL
Saturated Aqueous NH₄Cl53.49ACS Grade-To quench
Ethyl Acetate (EtOAc)88.11ACS Grade-For extraction
Anhydrous Sodium Sulfate (Na₂SO₄)142.04ACS Grade-For drying
Detailed Experimental Protocol: Part 2
  • Reaction Setup: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.2 eq., 60% dispersion in mineral oil). Wash the NaH with anhydrous hexane to remove the mineral oil, decant the hexane, and dry the NaH under a stream of nitrogen.

  • Solvent Addition: Add anhydrous THF (~80 mL) to the flask. Cool the resulting suspension to 0 °C using an ice bath.

  • Deprotonation: Dissolve the 6-Bromo-3-methyl-1H-indazole (1.0 eq.) from Part 1 in anhydrous THF (~20 mL). Add this solution dropwise to the stirred NaH suspension at 0 °C. After the addition, allow the mixture to warm to room temperature and stir for 1 hour. Hydrogen gas evolution should be observed.

  • Alkylation: Cool the reaction mixture back down to 0 °C and add methyl iodide (1.1 eq.) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours (overnight). Monitor the reaction's completion by TLC, observing the consumption of the starting material and the formation of a new, less polar spot.[4]

  • Quenching: Upon completion, cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the product from the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the final product, this compound, as a pure solid.

References

Application Notes & Protocols: Strategic Use of 6-Bromo-1,3-dimethyl-1H-indazole in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, synthetic chemists, and drug development professionals with a comprehensive overview and detailed protocols for utilizing 6-Bromo-1,3-dimethyl-1H-indazole as a key building block in palladium-catalyzed cross-coupling reactions. The indazole scaffold is a privileged structure in medicinal chemistry, and the strategic functionalization of this core via robust palladium catalysis is paramount for the rapid generation of diverse compound libraries. This document explains the causality behind experimental choices, offers validated step-by-step protocols for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, and presents data in a clear, comparative format.

Introduction: The Strategic Value of the Indazole Core and Palladium Catalysis

The 1H-indazole moiety is a cornerstone in modern pharmacology, forming the structural basis for a multitude of therapeutic agents with activities ranging from anticancer to anti-inflammatory.[1][2] The ability to precisely and efficiently modify this heterocyclic system is therefore of critical importance. This compound serves as an exemplary starting material for such modifications. The C6-Broromine atom provides a reactive handle for palladium-catalyzed cross-coupling, a class of reactions celebrated for its remarkable reliability, functional group tolerance, and broad substrate scope in forming new carbon-carbon and carbon-nitrogen bonds.[3][4][5]

Palladium's unique ability to cycle between Pd(0) and Pd(II) oxidation states is the engine of these transformations, enabling the sequential steps of oxidative addition, transmetalation (or amine coordination), and reductive elimination that forge the desired bond.[4][5][6] The choice of ligand, base, and solvent are not arbitrary; they are critical parameters that modulate the catalyst's reactivity and stability, directly influencing reaction efficiency, yield, and purity.[7][8] This guide will dissect these choices within the context of specific, high-impact coupling reactions.

Palladium_Cross_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Reagents: - this compound - Coupling Partner - Pd Catalyst & Ligand - Base heating Heating & Stirring (Specified Temp & Time) reagents->heating solvent Anhydrous, Degassed Solvent solvent->heating inert Inert Atmosphere (N2 or Ar) inert->heating monitoring Monitoring (TLC, LC-MS) heating->monitoring quench Quenching monitoring->quench extract Extraction quench->extract purify Column Chromatography extract->purify product Isolated Product purify->product Catalytic_Cycle pd0 Pd(0)L_n pd_complex Indazole-Pd(II)-Br (L_n) pd0->pd_complex oxidative_addition Oxidative Addition pd_r_complex Indazole-Pd(II)-R (L_n) pd_complex->pd_r_complex transmetalation Transmetalation (e.g., R-B(OH)₂) or Amine Coordination/Deprotonation pd_r_complex->pd0 product Indazole-R (Product) pd_r_complex->product reductive_elimination Reductive Elimination substrate 6-Bromo-1,3-dimethyl- 1H-indazole partner Coupling Partner (R-M or R₂NH)

References

Application Notes & Protocols for the N-Alkylation of 6-Bromo-Indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance and Challenge of Indazole Alkylation

The indazole scaffold is a privileged heterocyclic motif, forming the core of numerous therapeutic agents in medicinal chemistry and drug development.[1][2] Its structural resemblance to indole allows it to function as a bioisostere, while its unique electronic properties have been leveraged in drugs for oncology (e.g., Pazopanib, Niraparib), inflammation (Benzydamine), and antiemesis (Granisetron).[2] The 6-bromo-indazole derivative, in particular, serves as a versatile intermediate, with the bromine atom providing a synthetic handle for further functionalization through cross-coupling reactions.

A critical step in the synthesis of many indazole-based drug candidates is the substitution at one of the ring's nitrogen atoms. However, the indazole ring possesses two nucleophilic nitrogens, N-1 and N-2, leading to the potential formation of two distinct regioisomers upon alkylation.[1][3] This lack of inherent regioselectivity presents a significant synthetic challenge, often resulting in mixtures that are difficult to separate, thereby reducing the overall yield of the desired product.[2][4]

This guide provides a detailed exploration of the factors governing the regioselectivity of N-alkylation on 6-bromo-indazole and presents field-proven, step-by-step protocols to selectively target either the N-1 or N-2 position.

The Decisive Factors: Understanding Regioselectivity

The regiochemical outcome of the N-alkylation of indazole is not arbitrary; it is a finely tuned interplay of electronic and steric factors, governed by the principles of kinetic versus thermodynamic control.[3] The 1H-indazole tautomer is generally considered to be more thermodynamically stable than the corresponding 2H-tautomer.[2][5][6] This intrinsic stability can be exploited to favor the N-1 alkylated product under conditions that allow for equilibration.[2][6]

Key factors influencing the N-1 versus N-2 selectivity include:

  • Choice of Base and Solvent: The nature of the base and solvent system is paramount. Strong, non-coordinating bases (e.g., Sodium Hydride, NaH) in aprotic solvents (e.g., Tetrahydrofuran, THF) typically deprotonate the indazole to form the indazolide anion. Under these conditions, the reaction often proceeds under thermodynamic control, favoring the more stable N-1 isomer.[1][2] Weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents such as N,N-dimethylformamide (DMF) can lead to mixtures of both isomers.[3][4]

  • Steric Hindrance: Bulky substituents on the indazole ring, particularly at the C-7 position, can sterically hinder the N-1 position, thereby directing the alkylating agent towards the more accessible N-2 nitrogen.[1][2][5] For 6-bromo-indazole, this effect is minimal.

  • Alkylating Agent: The nature of the electrophile can also influence the outcome, though the base/solvent system is typically the dominant factor.

  • Reaction Conditions: Temperature and reaction time can shift the balance between kinetic and thermodynamic products. Higher temperatures can facilitate the equilibration of the initially formed kinetic product to the more stable thermodynamic product.[2]

G cluster_factors Factors Governing N-1 vs. N-2 Regioselectivity Indazole 6-Bromo-Indazole Conditions Reaction Conditions Indazole->Conditions N1_Product N-1 Alkylated Product (Thermodynamically Favored) Conditions->N1_Product Thermodynamic Control N2_Product N-2 Alkylated Product (Kinetically Favored) Conditions->N2_Product Kinetic Control Base Base (e.g., NaH, K₂CO₃, Cs₂CO₃) Base->Conditions Solvent Solvent (e.g., THF, DMF) Solvent->Conditions Sterics Steric Hindrance (e.g., C-7 Substituent) Sterics->Conditions Temp Temperature Temp->Conditions

Caption: Key factors influencing the regioselective N-alkylation of indazoles.

Experimental Protocols

Protocol 1: Selective Synthesis of N-1 Alkylated 6-Bromo-Indazole (Thermodynamic Control)

This protocol is optimized to achieve high regioselectivity for the N-1 position by employing a strong base in a non-polar aprotic solvent, favoring the formation of the more stable thermodynamic product.[1][2][5] The combination of sodium hydride (NaH) in tetrahydrofuran (THF) is a robust and widely cited system for achieving excellent N-1 selectivity.[1][4]

Workflow Diagram:

G start Start dissolve Dissolve 6-bromo-indazole in anhydrous THF start->dissolve cool Cool solution to 0 °C dissolve->cool add_nah Add NaH (1.2 equiv) portion-wise cool->add_nah stir_deprotonate Stir 30 min at 0 °C, then 30 min at RT add_nah->stir_deprotonate add_alkyl_halide Add alkylating agent (R-X, 1.1 equiv) dropwise stir_deprotonate->add_alkyl_halide react Stir at RT or 50 °C (Monitor by TLC/LC-MS) add_alkyl_halide->react quench Quench with H₂O or sat. NH₄Cl react->quench extract Extract with EtOAc quench->extract purify Dry, concentrate, and purify (Flash Chromatography) extract->purify end Isolate N-1 Product purify->end

Caption: Workflow for the selective N-1 alkylation of 6-bromo-indazole.

Step-by-Step Methodology:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 6-bromo-1H-indazole (1.0 equiv).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (a typical concentration is 0.1-0.2 M).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in small portions. Caution: NaH is highly reactive and generates hydrogen gas upon contact with protic sources. Ensure proper ventilation.

  • Stirring: Allow the resulting suspension to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium indazolide salt.[3]

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide or iodide, 1.1-1.5 equiv) dropwise to the suspension at room temperature.[3]

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the pure N-1 alkylated 6-bromo-indazole.[3]

Protocol 2: Selective Synthesis of N-2 Alkylated 6-Bromo-Indazole (Kinetic Control)

Achieving high selectivity for the N-2 position often requires conditions that favor kinetic control or employ specific reaction mechanisms. The Mitsunobu reaction is a classic and effective method that demonstrates a strong preference for the formation of the N-2 regioisomer of indazoles.[2][3][5]

Step-by-Step Methodology (Mitsunobu Reaction):

  • Preparation: In a round-bottom flask under an inert atmosphere, dissolve 6-bromo-1H-indazole (1.0 equiv), the desired primary or secondary alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF.[3]

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise over several minutes. Note: Azodicarboxylates are hazardous; handle with care. The solution will typically turn from colorless to a yellow or orange hue.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight.[3]

  • Concentration: After the reaction is complete (monitored by TLC/LC-MS), remove the solvent under reduced pressure.

  • Purification: The crude mixture, containing the desired product along with triphenylphosphine oxide and the reduced hydrazide, can be purified directly by flash column chromatography on silica gel to separate the N-2 and N-1 isomers and byproducts.[3]

Alternative Modern Protocol (TfOH-Catalyzed Alkylation):

A highly selective metal-free method for N-2 alkylation involves the reaction with diazo compounds catalyzed by triflic acid (TfOH).[3][7] This protocol can achieve N-2/N-1 ratios of up to 100:0.[7]

  • Preparation: To a solution of 6-bromo-1H-indazole (1.0 equiv) in an anhydrous solvent like dichloromethane (DCM), add the diazo compound (1.2 equiv).[3]

  • Catalyst Addition: Cool the solution to 0 °C and add triflic acid (TfOH, 0.1-0.2 equiv) dropwise.[3]

  • Reaction and Workup: Stir at room temperature until completion, then quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[3]

  • Purification: Extract with DCM and purify the crude product via column chromatography to yield the pure N-2 alkylated product.[3]

Protocol 3: Non-Selective Alkylation and Isomer Separation

In some instances, particularly when using weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents like DMF, the alkylation results in a mixture of N-1 and N-2 isomers.[3][8] While not ideal for selectivity, this method is often practical and scalable. The primary challenge then becomes the efficient separation of the regioisomers.

Step-by-Step Methodology:

  • Preparation: Suspend 6-bromo-1H-indazole (1.0 equiv) and anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 equiv) in anhydrous DMF.

  • Alkylation: Add the alkyl halide (1.1 equiv) to the suspension.

  • Reaction: Stir the mixture at room temperature or heat as required (e.g., 60-80 °C) overnight.

  • Workup: Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).[3]

  • Drying and Concentration: Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Carefully separate the N-1 and N-2 regioisomers using flash column chromatography. The polarity difference between the two isomers is usually sufficient for separation on silica gel.

Data Summary: Comparison of Protocols

The choice of protocol will depend on the desired regioisomer and the available reagents. The following table summarizes the expected outcomes for the alkylation of a typical indazole substrate.

ProtocolBase / ReagentsSolventTypical Regioselectivity (N-1 : N-2)Control TypeReference(s)
1. N-1 Selective Sodium Hydride (NaH)THF>95 : 5Thermodynamic[1][2][5]
2. N-2 Selective PPh₃ / DIAD / AlcoholTHF1 : >2.5 (Varies)Kinetic/Mechanistic[2][3][5]
2. N-2 Selective TfOH / Diazo CompoundDCM<1 : >99Mechanistic[3][7]
3. Mixed Potassium Carbonate (K₂CO₃)DMF~ 1 : 1 (Variable)Mixed[3][8]

Conclusion

The regioselective N-alkylation of 6-bromo-indazole is a critical transformation for which a "one-size-fits-all" approach is insufficient. A successful outcome hinges on a rational choice of reaction conditions tailored to the desired isomeric product. For selective N-1 alkylation, leveraging thermodynamic control with a strong base like NaH in THF is the most reliable strategy. Conversely, to obtain the N-2 isomer, kinetically controlled or mechanistically distinct methods such as the Mitsunobu reaction or TfOH-catalyzed alkylation are required. By understanding the underlying principles and applying the detailed protocols provided, researchers can confidently navigate the synthetic challenges and efficiently access the desired N-alkylated 6-bromo-indazole isomers for their drug discovery programs.

References

Application Notes and Protocols for the Derivatization of 6-Bromo-1,3-dimethyl-1H-indazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] Specifically, 6-bromo-1,3-dimethyl-1H-indazole serves as a versatile and highly valuable starting material for the synthesis of novel therapeutic agents, particularly in oncology.[3][4] The bromine atom at the C6 position provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments to explore and optimize structure-activity relationships (SAR). This guide provides a comprehensive overview and detailed protocols for the derivatization of this compound, focusing on key transformations such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The protocols are designed for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, reaction optimization, and mechanistic considerations.

Introduction: The Strategic Importance of the this compound Scaffold

The indazole nucleus is a bioisostere of indole and is found in numerous compounds with a wide array of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-HIV properties.[2][3] The 1,3-dimethyl-1H-indazole core, in particular, has been a focal point in the development of potent kinase inhibitors. Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[4][5] Consequently, the development of small molecule kinase inhibitors has become a major focus in cancer drug discovery.[5]

The strategic placement of a bromine atom at the 6-position of the 1,3-dimethyl-1H-indazole core is a key design element. This aryl bromide is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[6][7] This allows for the systematic modification of this position to probe interactions with the target protein and optimize pharmacokinetic and pharmacodynamic properties.

This document will detail the application of three major palladium-catalyzed cross-coupling reactions for the derivatization of this compound:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with various aryl and heteroaryl boronic acids or esters.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide range of primary and secondary amines.

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.

Synthesis of the Starting Material: this compound

While this guide focuses on the derivatization of this compound, a brief overview of its synthesis is pertinent. A common route involves the N-methylation of commercially available 6-bromo-1H-indazole.[8] It is crucial to ensure the purity of the starting material before proceeding with derivatization reactions.

Derivatization via Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules and are indispensable in medicinal chemistry.[6] The general workflow for these reactions involves careful selection of the palladium catalyst, ligand, base, and solvent to achieve optimal reactivity and yield.

G cluster_workflow General Cross-Coupling Workflow Start Start: this compound Reagents Add Coupling Partner, Pd Catalyst, Ligand, Base, Solvent Start->Reagents Reaction Reaction under Inert Atmosphere (Heating/Microwave) Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Characterization Characterize Product (NMR, MS, etc.) Purification->Characterization

Caption: General experimental workflow for cross-coupling reactions.[1]

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for forming biaryl and heteroaryl structures.[9][10] The reaction involves the coupling of an organoboron reagent (boronic acid or boronic ester) with an organic halide in the presence of a palladium catalyst and a base.[11]

Causality Behind Experimental Choices:

  • Palladium Catalyst: A Pd(0) species is the active catalyst.[11] Pre-catalysts like Pd(PPh₃)₄ or a combination of a Pd(II) source (e.g., Pd(OAc)₂) and a phosphine ligand are commonly used. Pd(dppf)Cl₂ is often effective for heteroaromatic substrates.[10][12]

  • Ligand: The choice of phosphine ligand is critical. Bulky, electron-rich ligands like SPhos or XPhos can enhance catalytic activity, particularly for challenging substrates.

  • Base: A base is required to activate the organoboron species.[11] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently used. The choice of base can significantly impact the reaction rate and yield.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) and water is typically employed to dissolve both the organic and inorganic reagents.[9][13]

G cluster_suzuki Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X(L₂) OxAdd->PdII_Aryl Transmetal Transmetalation (R-B(OR)₂) PdII_Aryl->Transmetal [B(OR)₂(OH)]⁻ PdII_Biaryl Ar-Pd(II)-R(L₂) Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product Ar-R RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1]

Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

Reagent/MaterialGradeSupplier
This compound≥97%Commercially Available
Arylboronic Acid≥95%Commercially Available
Pd(dppf)Cl₂Catalyst GradeCommercially Available
Potassium Carbonate (K₂CO₃)AnhydrousCommercially Available
1,4-DioxaneAnhydrousCommercially Available
WaterDeionized---

Step-by-Step Methodology:

  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.2-1.5 equiv.), and potassium carbonate (2.0-3.0 equiv.).

  • Add the palladium catalyst, Pd(dppf)Cl₂ (0.05-0.10 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture at 80-100 °C with vigorous stirring for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[13]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).[13]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-1,3-dimethyl-1H-indazole.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing aryl-amine bonds.[14][15] This reaction has broad substrate scope and functional group tolerance, making it highly valuable in medicinal chemistry.[14]

Causality Behind Experimental Choices:

  • Palladium Catalyst & Ligand: The choice of ligand is crucial for the success of the Buchwald-Hartwig amination.[16] Sterically hindered and electron-rich biaryl phosphine ligands, such as Xantphos, RuPhos, or SPhos, are often used in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂.[17][18] These ligands facilitate the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.[14]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.[19] Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[17][20]

  • Solvent: Anhydrous, aprotic solvents like toluene, 1,4-dioxane, or THF are typically used to prevent unwanted side reactions.

G cluster_buchwald Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X(L₂) OxAdd->PdII_Aryl AmineCoord Amine Coordination PdII_Aryl->AmineCoord R₂NH PdII_Amine [Ar-Pd(II)-X(L₂)(R₂NH)] AmineCoord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)-NR₂(L₂) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product Ar-NR₂ RedElim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.[1]

Protocol: Buchwald-Hartwig Amination of this compound with a Primary or Secondary Amine

Reagent/MaterialGradeSupplier
This compound≥97%Commercially Available
Amine≥98%Commercially Available
Pd₂(dba)₃Catalyst GradeCommercially Available
XantphosLigand GradeCommercially Available
Sodium tert-butoxide (NaOtBu)≥97%Commercially Available
TolueneAnhydrousCommercially Available

Step-by-Step Methodology:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 equiv.) and Xantphos (0.04 equiv.) to a dried reaction vessel.

  • Add anhydrous toluene and stir for 10 minutes to form the active catalyst.

  • To this catalyst mixture, add this compound (1.0 equiv.), the amine (1.2 equiv.), and sodium tert-butoxide (1.4 equiv.).[17]

  • Seal the reaction vessel and heat the mixture to 100-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.[17]

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-amino-1,3-dimethyl-1H-indazole derivative.

Sonogashira Coupling: C-C (alkyne) Bond Formation

The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes.[21] It involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[21][22]

Causality Behind Experimental Choices:

  • Catalyst System: A dual-catalyst system is typically employed, consisting of a palladium(0) complex (e.g., generated from Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI).[21] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and act as a solvent.

  • Solvent: The amine base often serves as the solvent, but other solvents like THF or DMF can also be used. Anhydrous and anaerobic conditions are generally required.[21]

Protocol: Sonogashira Coupling of this compound with a Terminal Alkyne

Reagent/MaterialGradeSupplier
This compound≥97%Commercially Available
Terminal Alkyne≥98%Commercially Available
PdCl₂(PPh₃)₂Catalyst GradeCommercially Available
Copper(I) Iodide (CuI)≥98%Commercially Available
Triethylamine (Et₃N)AnhydrousCommercially Available
Tetrahydrofuran (THF)AnhydrousCommercially Available

Step-by-Step Methodology:

  • To a dried reaction flask, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 equiv.), and CuI (0.06 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon).

  • Add anhydrous THF and anhydrous triethylamine.

  • Add the terminal alkyne (1.2 equiv.) dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 2-16 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield the 6-alkynyl-1,3-dimethyl-1H-indazole.

Applications in Medicinal Chemistry

The derivatization of the this compound scaffold has led to the discovery of numerous potent and selective kinase inhibitors. For example, derivatives of this scaffold have been investigated as inhibitors of Polo-like kinase 4 (PLK4), a key regulator of centriole duplication, which is a target in cancer therapy.[23] The ability to readily introduce a variety of substituents at the C6 position allows for the fine-tuning of inhibitory activity and selectivity against different kinases.[4] Furthermore, these derivatives have shown potential in the treatment of various cancers, including renal cell carcinoma and non-small cell lung cancer.[3][23]

Conclusion

This compound is a highly valuable building block in medicinal chemistry. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—provide reliable and versatile methods for its derivatization. By understanding the underlying mechanisms and the rationale behind the choice of reaction conditions, researchers can efficiently synthesize libraries of novel indazole derivatives for biological screening and the development of new therapeutic agents. These protocols offer a solid foundation for the design and execution of synthetic strategies targeting this important scaffold.

References

Application Notes and Protocols for the Suzuki Coupling of 6-Bromo-1,3-dimethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Indazole Scaffold and the Power of Suzuki Coupling

The indazole moiety is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1][2] Its unique structural and electronic properties confer a wide range of biological activities, including potent kinase inhibition, making it a cornerstone for the development of novel therapeutics, particularly in oncology.[1][3] The ability to functionalize the indazole core at specific positions is paramount for structure-activity relationship (SAR) studies and the fine-tuning of pharmacokinetic properties.[1]

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, particularly for constructing biaryl and hetero-biaryl systems.[4][5][6] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives make it an indispensable tool in modern organic synthesis and drug discovery.[4][5]

This application note provides a detailed experimental procedure for the Suzuki coupling of 6-Bromo-1,3-dimethyl-1H-indazole, a key building block for accessing a diverse range of 6-aryl-1,3-dimethyl-1H-indazoles. We will delve into the rationale behind the selection of catalysts, ligands, bases, and solvents, offering a comprehensive guide for researchers, scientists, and drug development professionals to successfully implement this critical transformation.

Understanding the Core Reaction: Key Components and Mechanistic Considerations

The Suzuki coupling reaction is a palladium-catalyzed process involving an organohalide, an organoboron reagent, and a base.[5][6][7] The catalytic cycle, a fundamental concept in understanding this reaction, is depicted below.

The Catalytic Cycle

Suzuki_Coupling_Cycle Pd(0)L_n Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)-X Complex Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Complex Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Coupled_Product 6-Aryl-1,3-dimethyl-1H-indazole Reductive_Elimination->Coupled_Product This compound This compound This compound->Oxidative_Addition Boronic_Acid Ar'-B(OR)2 Boronic_Acid->Transmetalation Base Base Base->Transmetalation Activates Boronic Acid

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

The cycle comprises three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[7][8] This is often the rate-determining step.[5]

  • Transmetalation: The organic group from the activated boronic acid (or ester) is transferred to the palladium center, displacing the halide.[7][9] The base plays a crucial role in activating the boronic acid to facilitate this step.[6][9]

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the final product, regenerating the active Pd(0) catalyst to continue the cycle.[6][7]

Experimental Protocol: Suzuki Coupling of this compound

This protocol provides a general and robust starting point for the Suzuki coupling of this compound with a variety of aryl and heteroaryl boronic acids. Optimization may be required for particularly challenging substrates.

Materials and Reagents
ReagentPuritySupplierNotes
This compound>98%Commercially available
Aryl/Heteroaryl Boronic Acid or Ester>97%Commercially available1.2 - 1.5 equivalents are typically used.[1]
Palladium Catalyst (e.g., Pd(dppf)Cl₂)>98%Commercially availableSee "Catalyst and Ligand Selection" section for other options.[2]
Base (e.g., K₂CO₃ or Cs₂CO₃)>99%Commercially available2-3 equivalents are generally sufficient.[1]
Solvent (e.g., 1,4-Dioxane/Water mixture)Anhydrous/DegassedCommercially availableA 4:1 to 10:1 mixture is common.[1]
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeCommercially availableFor drying the organic extract.
Ethyl Acetate (EtOAc)HPLC GradeCommercially availableFor extraction.
HexanesHPLC GradeCommercially availableFor chromatography.
Silica Gel230-400 meshCommercially availableFor column chromatography.
Step-by-Step Procedure
  • Reaction Setup:

    • To an oven-dried Schlenk flask or reaction tube equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).[1]

    • Seal the flask with a rubber septum.

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an inert atmosphere. This is crucial to prevent the oxidation and deactivation of the palladium catalyst.

  • Solvent and Catalyst Addition:

    • Under a positive pressure of the inert gas, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.[1] The mixture should be stirred to ensure good suspension of the solids.

    • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) to the reaction mixture under a positive flow of inert gas.[1]

  • Reaction Execution and Monitoring:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1][2]

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (this compound) is consumed. Reaction times can vary from 2 to 24 hours.[1][2]

  • Work-up Procedure:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Dilute the reaction mixture with water and transfer it to a separatory funnel.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).[1][10]

    • Combine the organic layers and wash with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

    • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.[1][10]

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-aryl-1,3-dimethyl-1H-indazole.[1]

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the coupled product.

  • Mass Spectrometry (MS): To verify the molecular weight of the desired compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Deep Dive: Rationale for Experimental Choices

Catalyst and Ligand Selection

The choice of the palladium catalyst and its associated ligand is critical for the success of the Suzuki coupling, especially with heteroaromatic substrates.

  • Palladium Source: While various palladium sources can be used (e.g., Pd(OAc)₂, Pd₂(dba)₃), pre-catalysts that are air-stable and readily form the active Pd(0) species in situ are often preferred for convenience and reproducibility.[11][12]

  • Ligands: The ligand plays a crucial role in stabilizing the palladium center, modulating its reactivity, and promoting the key steps of the catalytic cycle. For heteroaryl bromides like this compound, bulky and electron-rich phosphine ligands are generally effective.[11]

    • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂): This is an excellent and widely used catalyst for Suzuki couplings involving heteroaryl halides.[2][3] The dppf ligand's wide bite angle and electron-rich nature facilitate both oxidative addition and reductive elimination.

    • Buchwald Ligands (e.g., SPhos, XPhos): These are highly effective for challenging couplings, including those with sterically hindered substrates or less reactive aryl chlorides.[11]

    • N-Heterocyclic Carbenes (NHCs): NHC ligands form very stable bonds with palladium, leading to highly active and long-lived catalysts.[11][13]

The Role of the Base

The base is essential for the transmetalation step.[6][9] Its primary role is to activate the boronic acid by forming a more nucleophilic boronate species.[14]

  • Inorganic Bases:

    • Potassium Carbonate (K₂CO₃): A commonly used, cost-effective, and moderately strong base suitable for a wide range of substrates.[2][3]

    • Cesium Carbonate (Cs₂CO₃): A stronger and more soluble base that can be beneficial for less reactive coupling partners.

    • Potassium Phosphate (K₃PO₄): Another effective base, often used in combination with specific ligand systems.[7]

Solvent System

The solvent must be able to dissolve the reactants and be stable at the reaction temperature. A mixture of an organic solvent and water is frequently employed.

  • 1,4-Dioxane/Water: This is a classic and highly effective solvent system for Suzuki couplings.[1][3] Dioxane solubilizes the organic components, while water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.

  • Toluene, DMF, or DME: These can also be used, often in combination with water or as anhydrous systems, depending on the specific substrates and reaction conditions.[2][7] It is crucial to degas the solvent to remove dissolved oxygen, which can deactivate the catalyst.[1]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently inert atmosphere; Low reaction temperature.Use a fresh batch of catalyst; Ensure proper degassing and maintenance of an inert atmosphere; Increase the reaction temperature.
Protodeboronation Presence of excess water; High reaction temperature; Prolonged reaction time.Use anhydrous solvents if possible, or minimize the amount of water; Lower the reaction temperature; Monitor the reaction closely and stop it once the starting material is consumed.[1]
Homocoupling of Boronic Acid Oxygen contamination; High catalyst loading.Thoroughly degas the reaction mixture; Reduce the catalyst loading.
Difficult Purification Formation of byproducts; Co-elution with ligand or catalyst residues.Optimize reaction conditions to minimize byproducts; Consider filtering the crude reaction mixture through a pad of Celite® to remove some of the palladium residues before chromatography.[15]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly reliable and versatile method for the synthesis of 6-aryl-1,3-dimethyl-1H-indazoles. By carefully selecting the appropriate catalyst, ligand, base, and solvent system, and by adhering to a well-defined experimental protocol, researchers can efficiently generate a diverse library of these valuable compounds for further investigation in drug discovery and materials science. The guidelines and rationale provided in this application note serve as a robust foundation for the successful implementation and optimization of this crucial transformation.

References

Application Notes & Protocols: A Guide to the Buchwald-Hartwig Amination of 6-Bromo-indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-N Bond Formation on the Indazole Core

The Buchwald-Hartwig amination stands as a transformative palladium-catalyzed cross-coupling reaction, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2] First established in the mid-1990s by Stephen L. Buchwald and John F. Hartwig, this methodology has superseded many classical methods for synthesizing arylamines, which often required harsh conditions and had limited functional group tolerance.[1]

Within the landscape of medicinal chemistry and drug development, the indazole scaffold is a privileged structure, forming the core of numerous therapeutic agents with diverse biological activities.[3][4][5] The ability to precisely functionalize this heterocycle is therefore of paramount importance. Specifically, the introduction of amino groups at the C6 position via the amination of 6-bromo-indazole opens a direct and versatile route to novel molecular entities with significant therapeutic potential.

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It provides a robust, field-proven protocol for the Buchwald-Hartwig amination of 6-bromo-indazoles, grounded in mechanistic principles and supported by optimization strategies to address common challenges.

Mechanistic Underpinnings: The "Why" Behind the Reaction Components

A successful Buchwald-Hartwig amination is a synergistic interplay between the palladium catalyst, a supporting ligand, a base, and the reaction solvent. Understanding the role of each component within the catalytic cycle is critical for rational protocol design and troubleshooting. The generally accepted mechanism proceeds through three primary stages: oxidative addition, formation of the palladium-amido complex, and reductive elimination.[1][6][7][8]

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)L₂ Active Catalyst oa_complex L₂(Br)Pd(II)-Ar Oxidative Addition Complex pd0->oa_complex Oxidative Addition (+ Ar-Br) amido_complex L₂Pd(II)(Ar)(NR¹R²) Palladium Amido Complex oa_complex->amido_complex Amine Coordination & Deprotonation (+ HNR¹R², Base) product Ar-NR¹R² Product amido_complex->product Reductive Elimination product->pd0 Catalyst Regeneration sub_br 6-Bromo-indazole (Ar-Br) sub_amine Amine (HNR¹R²)

Figure 1: Simplified catalytic cycle of the Buchwald-Hartwig amination.

  • Palladium Source: The reaction is initiated by a Pd(0) species. While Pd(0) sources like Pd₂(dba)₃ can be used directly, it is more common and often more reliable to use stable Pd(II) pre-catalysts such as Pd(OAc)₂.[3] The Pd(II) is reduced in situ to the active Pd(0) catalyst.

  • Ligand: This is arguably the most critical variable. For heteroaryl halides like 6-bromo-indazole, which can be challenging substrates, bulky and electron-rich phosphine ligands are required.[9][10] These ligands stabilize the Pd(0) center, promote the crucial and often rate-limiting oxidative addition step, and facilitate the final reductive elimination.[11] Ligands like RuPhos and BrettPhos have proven exceptionally effective for the amination of N-H containing heterocycles, including indazoles.[12]

  • Base: The base's primary role is to deprotonate the amine after it coordinates to the palladium center, forming the key palladium-amido intermediate. A strong, non-nucleophilic base is essential to prevent side reactions. For indazoles, which possess an acidic N-H proton, bases like lithium bis(trimethylsilyl)amide (LiHMDS) or sodium tert-butoxide (NaOtBu) are highly effective.[12]

  • Solvent: Anhydrous, aprotic polar solvents such as tetrahydrofuran (THF), toluene, or 1,4-dioxane are standard choices, as they effectively dissolve the catalyst system and reactants without interfering with the reaction.[3]

Core Protocol: Amination of 6-Bromo-indazole with Secondary Amines

This protocol is optimized for the coupling of 6-bromo-indazole with a range of secondary amines, based on highly successful methodologies reported for this specific substrate class.[12] The use of a palladium pre-catalyst system simplifies handling and enhances reproducibility.

Materials and Reagents:

  • 6-Bromo-indazole

  • Secondary amine (e.g., morpholine, piperidine derivatives)

  • RuPhos Pd G3 (Palladium Pre-catalyst)

  • RuPhos (Additional Ligand)

  • Lithium bis(trimethylsilyl)amide (LiHMDS), 1 M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate, Hexanes (for chromatography)

  • Saturated aqueous ammonium chloride (NH₄Cl), Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Oven-dried Schlenk tube or reaction vial with a magnetic stir bar

  • Inert atmosphere supply (Nitrogen or Argon)

Figure 2: General experimental workflow for the Buchwald-Hartwig amination of 6-bromo-indazole.

Step-by-Step Procedure:

  • Inert Atmosphere Setup: Place an oven-dried Schlenk tube containing a magnetic stir bar under an inert atmosphere of nitrogen or argon. This is critical as the Pd(0) catalyst and the strong base are sensitive to oxygen and moisture.

  • Charging Reagents: To the tube, add 6-bromo-indazole (1.0 equiv), RuPhos Pd G3 pre-catalyst (0.02 equiv, 2 mol%), and additional RuPhos ligand (0.02 equiv, 2 mol%). Then, add the secondary amine (1.2 equiv).

    • Scientist's Note: The use of a pre-catalyst like RuPhos Pd G3 ensures the reliable formation of the active catalytic species. Including a small amount of additional ligand can help prevent catalyst decomposition over the course of the reaction.

  • Solvent and Base Addition: Add anhydrous THF via syringe to achieve a concentration of approximately 0.1 M with respect to the 6-bromo-indazole. Begin stirring. Slowly add the LiHMDS solution (2.2 equiv, 1 M in THF) dropwise at room temperature.

    • Scientist's Note: The indazole N-H is acidic and will consume one equivalent of the base. Therefore, a total of at least two equivalents of base are required: one for the indazole and one for the coupling partner amine. A slight excess (2.2 equiv total) ensures complete deprotonation.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to 80 °C in a pre-heated oil bath.

  • Monitoring: Stir the reaction for 4-16 hours. Monitor the consumption of the 6-bromo-indazole starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for accurate assessment.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

  • Extraction: Separate the layers. Extract the aqueous layer two more times with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 6-amino-indazole product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Data Presentation: Parameter Optimization & Troubleshooting

The success of a Buchwald-Hartwig amination can be sensitive to several interrelated variables.[13] If the core protocol yields suboptimal results, a systematic optimization should be undertaken. The following tables provide a logical framework for this process.

Table 1: Key Parameters for Optimization

ParameterRecommended Starting PointRationale for Variation & Alternatives
Ligand RuPhos / BrettPhos[12]For sterically hindered amines, a bulkier ligand like tBuBrettPhos may improve yields. For electron-poor amines, a more electron-donating ligand like XPhos could be beneficial.[14][15]
Base LiHMDS[12]NaOtBu is a common and effective alternative. Weaker bases like K₃PO₄ or Cs₂CO₃ may be sufficient for some amines and can improve tolerance of base-sensitive functional groups.[16]
Solvent THFToluene or 1,4-Dioxane can be effective.[3] Solvent choice can influence solubility and reaction rates; screening may be necessary if solubility issues are observed.
Temperature 80 °CIf the reaction is sluggish, the temperature can be increased to 100-110 °C (refluxing toluene).[6] For highly reactive partners, the temperature may be lowered to reduce side product formation.
Catalyst Loading 2 mol%For challenging substrates, loading can be increased to 5 mol%. For large-scale synthesis, optimization to reduce loading to <1 mol% is desirable.

Table 2: Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen/moisture contamination).2. Insufficiently strong base.3. Ligand is not optimal for the specific amine.1. Ensure all reagents and solvents are rigorously anhydrous and the system is under a positive pressure of inert gas.2. Switch to a stronger base (e.g., from K₃PO₄ to NaOtBu or LiHMDS).3. Screen a panel of ligands (e.g., RuPhos, XPhos, BINAP).[3][16]
Hydrodehalogenation Formation of indazole instead of the aminated product. This can arise from a β-hydride elimination side reaction, particularly with primary amines.[1][11]1. Use a ligand that promotes faster reductive elimination, such as a bulkier biarylphosphine ligand.2. Change the base or solvent system.
Formation of Side Products The amine or indazole substrate may have other reactive sites or may be unstable to the reaction conditions.1. Lower the reaction temperature.2. Use a milder base (if tolerated by the reaction).3. Protect other sensitive functional groups on the substrates prior to the coupling reaction.
Difficult Purification Phosphine oxide byproducts or persistent palladium residues.1. During work-up, filter the diluted reaction mixture through a pad of Celite to remove insoluble palladium species.2. Employ specific metal scavengers post-reaction if necessary.

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the functionalization of heteroaromatic systems. The protocol detailed herein provides a reliable and well-substantiated method for the synthesis of 6-amino-indazoles, key building blocks in modern drug discovery.[4] By understanding the mechanistic roles of the catalyst, ligand, and base, researchers can not only execute this procedure successfully but also rationally troubleshoot and optimize the reaction for a wide array of amines. This powerful C-N bond-forming strategy significantly streamlines access to complex indazole derivatives, accelerating the development of novel chemical entities.

References

Application Notes and Protocols: High-Purity Crystallization of 6-bromo-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity for a Key Pharmaceutical Building Block

6-bromo-1H-indazole is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. It serves as a crucial intermediate and a versatile building block in the synthesis of a wide array of pharmacologically active molecules, most notably as a core structure in the development of kinase inhibitors for cancer therapy.[1][2] The indazole scaffold is recognized as a "privileged structure" due to its prevalence in compounds with diverse biological activities.[1]

The purity of 6-bromo-1H-indazole is paramount, as impurities can carry through subsequent synthetic steps, leading to undesired side products, reduced yields, and complications in the purification of the final active pharmaceutical ingredient (API).[3] Crystallization is a powerful, scalable, and economical purification technique that leverages differences in solubility to separate a target compound from its impurities.[3][4] This guide provides a detailed framework for developing a robust crystallization protocol to obtain high-purity 6-bromo-1H-indazole suitable for advanced pharmaceutical synthesis.

Physicochemical Profile of 6-bromo-1H-indazole

A thorough understanding of the compound's physical and chemical properties is the foundation for developing an effective crystallization strategy.

PropertyValueSource(s)
Molecular Formula C₇H₅BrN₂[5]
Molecular Weight 197.03 g/mol [5]
Appearance White to off-white or yellow crystalline powder[1][5]
Melting Point 180-186 °C[1][5]
Solubility Profile Soluble in DMSO, DMF; slightly soluble in methanol. Generally soluble in polar organic solvents.[1][5]
Chemical Structure
Chemical structure of 6-bromo-1H-indazole

The Science of Crystallization: A Primer

Crystallization is a self-assembly process where solute molecules in a supersaturated solution organize into a highly ordered solid phase—the crystal lattice.[6] Impurities, which do not fit well into this lattice, are preferentially excluded and remain in the solution (mother liquor).[4] The success of this technique hinges on the careful selection of a solvent and precise control over temperature and concentration.

The ideal solvent for crystallization should exhibit a steep solubility curve with respect to temperature; it should dissolve the compound readily at high temperatures but poorly at low temperatures.[3][4] This differential is the driving force for the purification. When a hot, saturated solution is cooled, it becomes supersaturated, a thermodynamically unstable state that initiates nucleation (the formation of initial crystal seeds) and subsequent crystal growth.[6] Slow cooling is generally preferred as it promotes the formation of larger, more perfect crystals with higher purity, whereas rapid cooling can trap impurities within a rapidly forming crystal lattice.[3]

Experimental Workflow for Crystallization

The overall process involves a systematic approach, beginning with solvent screening to identify the optimal conditions, followed by the scaled-up purification protocol.

G cluster_0 Phase 1: Solvent Screening cluster_1 Phase 2: Protocol Selection cluster_2 Phase 3: Purification & Analysis A Crude 6-bromo-1H-indazole B Test small sample in various solvents (e.g., EtOH, IPA, EtOAc, Toluene) A->B C Assess Solubility: - Poorly soluble cold - Readily soluble hot B->C D Ideal single solvent found? C->D E Proceed with Single-Solvent Crystallization (Protocol 2) D->E Yes F Proceed with Two-Solvent Crystallization (Protocol 3) D->F No G Perform Crystallization E->G F->G H Isolate Crystals (Vacuum Filtration) G->H I Wash with cold solvent H->I J Dry Crystals I->J K Assess Purity (HPLC, MP) & Calculate Yield J->K

Caption: General workflow for purifying 6-bromo-1H-indazole.

Detailed Experimental Protocols

Protocol 1: Systematic Solvent Screening

Objective: To identify an optimal solvent or solvent system for the purification of crude 6-bromo-1H-indazole.

Rationale: The choice of solvent is the most critical parameter in crystallization.[7] A systematic screen prevents wasted material and time on suboptimal systems. This protocol tests single solvents and prepares for a two-solvent (anti-solvent) approach if necessary.

Materials:

  • Crude 6-bromo-1H-indazole (~200-300 mg)

  • Test tubes or small vials

  • Selection of solvents: Methanol, Ethanol, Isopropanol (IPA), Ethyl Acetate, Toluene, Heptane, Water

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Preparation: Place 20-30 mg of crude material into a series of labeled test tubes.

  • Room Temperature Test: To each tube, add a different solvent dropwise while vortexing. Add up to 1 mL. Note if the solid dissolves completely at room temperature. A solvent that dissolves the compound at this stage is generally unsuitable for single-solvent crystallization but may be useful as the primary solvent in a two-solvent system.

  • Hot Solubility Test: For solvents that did not dissolve the compound at room temperature, gently heat the suspension in a water bath or on a heating block towards the solvent's boiling point. Continue adding the same solvent dropwise until the solid fully dissolves. Record the approximate volume. An ideal solvent will dissolve the compound in a reasonable volume (e.g., < 2-3 mL) near its boiling point.

  • Cooling Test: Allow the hot, clear solutions to cool slowly to room temperature, then place them in an ice-water bath for 15-20 minutes.

  • Observation: Observe the quantity and quality of the crystals formed. Abundant, well-formed crystals indicate a promising solvent. If the compound "oils out" or no crystals form, the solvent is likely unsuitable.[3]

  • Selection:

    • For Single-Solvent Crystallization: Choose the solvent that showed low solubility at room temperature but high solubility when hot, and produced a good yield of crystals upon cooling.

    • For Two-Solvent Crystallization: Identify a pair consisting of a "solvent" (in which the compound is highly soluble, e.g., from step 2) and an "anti-solvent" (in which the compound is poorly soluble, e.g., heptane).[3]

Protocol 2: Single-Solvent Cooling Crystallization

Objective: To purify crude 6-bromo-1H-indazole using a single, pre-determined solvent.

Rationale: This is the most straightforward crystallization method. It relies on the principle that the compound's solubility decreases significantly as the temperature of the solution is lowered, forcing the pure compound out of solution as crystals.[6]

G A 1. Place crude material in Erlenmeyer flask B 2. Add minimal hot solvent to achieve complete dissolution A->B C 3. Allow solution to cool slowly to room temperature B->C D 4. Induce crystallization (if needed) by scratching C->D E 5. Cool further in ice-water bath D->E F 6. Collect crystals by vacuum filtration E->F G 7. Wash with cold solvent and dry F->G

Caption: Workflow for Single-Solvent Crystallization.

Procedure:

  • Dissolution: Place the crude 6-bromo-1H-indazole in an appropriately sized Erlenmeyer flask with a stir bar. Add a small portion of the selected solvent and bring the mixture to a gentle boil with stirring.

  • Saturated Solution Preparation: Continue to add small portions of the hot solvent dropwise until the solid is completely dissolved. Causality: It is crucial to use the minimum amount of hot solvent necessary to create a saturated solution; excess solvent will reduce the final yield.[3]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.

  • Cooling & Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling is critical for forming large, pure crystals by allowing molecules to selectively deposit onto the growing crystal lattice, excluding impurities.[3]

  • Ice Bath: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual mother liquor containing impurities.[4]

  • Drying: Allow the crystals to dry on the filter under vacuum. For complete drying, transfer the crystals to a watch glass or drying dish and place them in a vacuum oven.

Protocol 3: Two-Solvent (Anti-Solvent) Crystallization

Objective: To purify crude 6-bromo-1H-indazole when a suitable single solvent cannot be found.

Rationale: This method is employed when the compound is either too soluble or too insoluble in common solvents. It works by dissolving the compound in a "good" solvent and then inducing precipitation by adding a "poor" solvent (the anti-solvent) in which the compound is insoluble.[3]

Procedure:

  • Dissolution: Dissolve the crude 6-bromo-1H-indazole in the minimum amount of the "good" solvent (e.g., ethanol, ethyl acetate) at near-boiling temperature.

  • Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" (e.g., water, heptane) dropwise with constant swirling. Causality: The anti-solvent reduces the overall solvating power of the system, lowering the compound's solubility and inducing supersaturation.

  • Induce Cloudiness: Continue adding the anti-solvent until the solution becomes faintly cloudy (turbid). This indicates that the point of saturation has been reached.

  • Re-dissolution: Add a few drops of the hot "good" solvent to just redissolve the precipitate and make the solution clear again.

  • Cooling & Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice-water bath, as described in Protocol 2.

  • Isolation & Drying: Collect, wash (using a mixture of the two solvents or the pure anti-solvent), and dry the crystals as previously described.

Troubleshooting Common Crystallization Issues

ProblemPotential Cause(s)Recommended Solution(s)
No Crystals Form - Too much solvent was used.- The compound is very pure and slow to crystallize.- Boil off some solvent to concentrate the solution and try cooling again.- Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.- Add a "seed crystal" of pure 6-bromo-1H-indazole.[3]
Compound "Oils Out" - The solution is cooling too quickly.- The boiling point of the solvent is too high.- The compound is significantly impure, causing melting point depression.- Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.- If impurities are high, consider a preliminary purification step like column chromatography.[3]
Low Recovery/Yield - Too much solvent was used.- The solution was not cooled sufficiently.- Premature crystallization during hot filtration.- Ensure the minimum amount of hot solvent is used.- Increase the cooling time in the ice bath.- Use pre-heated glassware for hot filtration to prevent cooling.

Quality Control and Purity Assessment

A successful purification protocol must be validated. The purity of the crystallized 6-bromo-1H-indazole should be confirmed to ensure it meets the required specifications (typically ≥98.5% for pharmaceutical intermediates).[5]

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity analysis. A sharp, single peak for the main compound with minimal impurity peaks indicates high purity.

  • Melting Point Analysis: A sharp melting point range that is close to the literature value (180-186 °C) is a good indicator of purity. Impurities tend to broaden and depress the melting range.

  • Spectroscopic Analysis (NMR, MS): Confirms the chemical identity and structure of the purified compound.

Conclusion

Crystallization is a highly effective and scalable technique for the purification of 6-bromo-1H-indazole. By systematically screening for an appropriate solvent system and carefully controlling the cooling process, researchers can consistently obtain high-purity material essential for the rigorous demands of drug discovery and development. The protocols outlined in this guide provide a robust foundation for achieving this critical quality attribute.

References

Troubleshooting & Optimization

Navigating Byproduct Formation in 6-Bromo-Indazole Synthesis: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our technical support center, designed for researchers, chemists, and drug development professionals engaged in the synthesis of 6-bromo-1H-indazole. This critical building block is a cornerstone in the development of numerous therapeutic agents, particularly kinase inhibitors. However, its synthesis, most commonly achieved through the diazotization of 4-bromo-2-methylaniline followed by an intramolecular cyclization, is often plagued by the formation of stubborn byproducts that can complicate purification and compromise yield and purity.

This guide provides an in-depth, question-and-answer-based approach to troubleshooting these challenges. We will delve into the mechanistic underpinnings of byproduct formation, offering field-tested insights and actionable protocols to help you optimize your synthetic route and achieve high-purity 6-bromo-1H-indazole.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is producing a significant isomeric impurity that is difficult to separate from the desired 6-bromo-1H-indazole. What is this byproduct and how is it formed?

This is the most common issue encountered in this synthesis. The primary isomeric byproduct is 4-bromo-1H-indazole . Its formation is a direct consequence of the regioselectivity of the intramolecular cyclization step.

The Underlying Mechanism:

The synthesis proceeds via the well-known Jacobson-type indazole synthesis.[1] Here's a step-by-step mechanistic explanation of how both the desired product and the key byproduct are formed:

  • Diazotization: The process begins with the diazotization of the starting material, 4-bromo-2-methylaniline, typically using a nitrite source (e.g., isoamyl nitrite or sodium nitrite) in an acidic medium. This converts the primary amine (-NH₂) into a highly reactive diazonium salt (-N₂⁺).[2]

  • N-Nitroso Intermediate & Tautomerization: In the presence of reagents like acetic anhydride, an N-nitroso-acetotoluidide intermediate is formed. This intermediate is key to the subsequent cyclization.[1]

  • The Branch Point - Regioselective Cyclization: The crucial step where the reaction pathway diverges is the intramolecular cyclization. The diazonium group is a powerful electron-withdrawing group, which increases the acidity of the protons on the adjacent methyl group. A base in the reaction mixture (such as acetate) can abstract a proton from the methyl group, leading to a cyclization that forms the indazole ring system. The regioselectivity of this step is determined by which ortho position relative to the original amino group the newly formed ring closes upon.

    • Formation of 6-bromo-1H-indazole (Desired): Cyclization occurs at the C6 position of the aniline ring.

    • Formation of 4-bromo-1H-indazole (Byproduct): Cyclization occurs at the C2 position, which bears the methyl group. The subsequent tautomerization leads to the formation of the 4-bromo-indazole isomer.

The formation of the 4-bromo isomer is often a significant issue due to the similar reactivity of the hydrogens on the methyl group and the influence of electronic and steric factors that are not always easy to control.

Visualizing the Divergent Cyclization Pathways

Byproduct Formation Mechanism A 4-Bromo-2-methylaniline B 4-Bromo-2-methylbenzene diazonium salt A->B Diazotization (e.g., Isoamyl nitrite, Acetic Anhydride) C Cyclization Intermediate B->C Deprotonation of methyl group D 6-Bromo-1H-indazole (Desired Product) C->D Attack at C6 (Favored Pathway) E 4-Bromo-1H-indazole (Isomeric Byproduct) C->E Attack at C2 (Side Reaction)

Caption: Mechanism of 6-bromo- and 4-bromo-indazole formation.

Q2: How can I minimize the formation of the 4-bromo-1H-indazole isomer and improve the regioselectivity of my reaction?

Controlling the regioselectivity is paramount. Here are several strategies, ranging from reagent choice to reaction conditions, that can shift the balance in favor of the desired 6-bromo isomer.

  • Choice of Diazotizing Agent and Reaction Conditions: The combination of acetic anhydride, potassium acetate, and isoamyl nitrite in a non-polar solvent like chloroform is a commonly used method designed to favor the formation of the desired 6-bromo isomer.[3]

    • Acetic Anhydride: Plays a crucial role in forming the N-acetyl intermediate, which can influence the conformation of the molecule during cyclization.[1]

    • Potassium Acetate: Acts as a base to facilitate the deprotonation of the methyl group, initiating the cyclization.

  • Temperature Control: While the initial diazotization is often performed at low temperatures, the subsequent cyclization may require heating.[2] However, excessive temperatures can sometimes lead to an increase in side reactions.[4] It is advisable to run small-scale experiments to determine the optimal temperature profile for your specific setup. A reflux at around 68°C in chloroform has been reported for this synthesis.[3]

  • Solvent Effects: The choice of solvent can influence the reaction's regioselectivity. Non-polar aprotic solvents are generally preferred for this type of indazole synthesis.

Q3: I'm observing what appears to be di- or even tri-brominated byproducts in my mass spectrometry analysis. How can this be avoided?

Over-bromination is a potential issue if the synthesis starts from 2-methylaniline and involves a separate bromination step. The amino and methyl groups are both activating and ortho-, para-directing, making the aromatic ring highly susceptible to electrophilic substitution.[5]

Preventative Measures:

  • Starting Material: The most effective way to avoid over-bromination is to start with the correctly substituted precursor, 4-bromo-2-methylaniline . This ensures the bromine is in the desired position from the outset.

  • Controlled Bromination Conditions (if applicable): If you must perform a bromination on 2-methylaniline, careful control of the reaction conditions is essential:

    • Protecting the Amine: Acetylating the amino group to form N-(2-methylphenyl)acetamide moderates its activating effect and can help direct the bromination to the para position.

    • Choice of Brominating Agent: Using a milder brominating agent than elemental bromine, such as N-bromosuccinimide (NBS), can offer better control.

    • Stoichiometry: Use of a precise stoichiometry of the brominating agent is critical to prevent multiple substitutions.

    • Low Temperature: Performing the bromination at low temperatures (e.g., 0-5 °C) can help to minimize over-reactivity.[6]

Q4: My final product is an oil or a low-melting solid, and I'm struggling with purification. What are the best practices for isolating high-purity 6-bromo-1H-indazole?

Pure 6-bromo-1H-indazole is a white to off-white crystalline solid with a melting point in the range of 180-186 °C.[7] If your product is oily or has a significantly lower melting point, it is likely contaminated with byproducts or residual solvents.

Effective Purification Strategies:

  • Crystallization: This is often the most effective method for purifying the final product on a larger scale.[7]

    • Solvent Screening: A systematic approach to finding the right solvent is crucial. An ideal solvent will dissolve the crude product when hot but have low solubility for it when cold, leaving impurities behind in the mother liquor. Common solvents to screen include methanol, ethanol, ethyl acetate, toluene, and heptane, or binary mixtures like ethanol/water.[7]

    • Procedure: Dissolve the crude material in a minimal amount of the hot solvent to create a saturated solution. Allow it to cool slowly to room temperature to encourage the formation of large, pure crystals, then cool further in an ice bath to maximize the yield.[7]

  • Column Chromatography: For smaller scales or when crystallization is ineffective at removing a persistent impurity, silica gel column chromatography is a viable option.

    • Eluent System: A gradient of hexane and ethyl acetate is commonly used to separate the desired product from less polar and more polar impurities.

    • Mitigating Tailing: Indazoles can sometimes tail on silica gel due to the interaction of the basic nitrogen atoms with acidic silanol groups. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can often resolve this issue.[6]

Workflow for Synthesis and Purification

Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve 4-bromo-2-methylaniline in Chloroform B Add Acetic Anhydride & Potassium Acetate A->B C Add Isoamyl Nitrite & Reflux B->C D Reaction Monitoring (TLC) C->D E Solvent Removal (Vacuum) D->E Reaction Complete F Acid/Base Work-up (HCl / NaOH) E->F G Isolate Crude Solid F->G H Crystallization (e.g., Ethanol/Water) G->H Primary Method I Column Chromatography (Hexane/Ethyl Acetate) G->I Alternative/Further Purification J High-Purity 6-Bromo-1H-indazole H->J I->J K Characterization (NMR, HPLC, MS, MP) J->K Final QC

Caption: General workflow for the synthesis and purification of 6-bromo-1H-indazole.

Q5: How can I use analytical techniques to confirm the identity of my product and assess its purity?

A combination of spectroscopic and chromatographic methods is essential for unambiguous structure confirmation and purity assessment.

Analytical TechniquePurpose & Key Observations
¹H NMR Structure Confirmation & Isomer Identification: The aromatic region of the ¹H NMR spectrum is diagnostic for distinguishing between the 6-bromo and 4-bromo isomers due to their different substitution patterns and resulting proton-proton coupling. The N-H proton of the indazole ring typically appears as a broad singlet at a high chemical shift (>10 ppm in DMSO-d₆).[7]
¹³C NMR Structure Confirmation: Provides a fingerprint of the carbon skeleton, further confirming the identity of the desired product and helping to identify any major impurities.[4]
Mass Spectrometry (MS) Molecular Weight Verification: Confirms the molecular weight of the product (197.03 g/mol for C₇H₅BrN₂) and reveals the characteristic isotopic pattern for a bromine-containing compound.[7]
HPLC Purity Assessment: A reversed-phase HPLC method is the standard for determining the purity of the final product and quantifying any impurities, including the isomeric byproduct.[7]
Melting Point Purity Indication: A sharp melting point within the expected range (180-186 °C) is a good indicator of high purity. A broad or depressed melting point suggests the presence of impurities.[7]

By systematically addressing these common challenges with a combination of mechanistic understanding and optimized experimental protocols, researchers can significantly improve the yield, purity, and reproducibility of their 6-bromo-1H-indazole synthesis.

References

Technical Support Center: 6-Bromo-Indazole Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 6-bromo-indazole reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and side products encountered during the synthesis and functionalization of 6-bromo-indazole and its derivatives. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them to empower you to overcome experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My N-alkylation of 6-bromo-indazole is giving me a mixture of two isomers that are difficult to separate. What are they and how can I control the selectivity?

A1: This is the most common challenge in indazole chemistry. You are likely forming a mixture of N-1 and N-2 alkylated regioisomers. The indazole core has two nitrogen atoms in the pyrazole ring, and alkylation can occur at either position. The ratio of these isomers is highly dependent on the reaction conditions.[1][2][3][4][5]

  • Understanding the Selectivity:

    • N-1 Isomer (Thermodynamic Product): The 1H-indazole tautomer is generally more thermodynamically stable.[1][2][3][6][7] Therefore, conditions that allow for equilibrium will favor the N-1 substituted product.

    • N-2 Isomer (Kinetic Product): The N-2 isomer is often the kinetically favored product.[1]

  • Controlling Regioselectivity:

    • Base and Solvent System: The choice of base and solvent is critical. For instance, using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) typically favors the formation of the N-1 isomer.[3][4][5] Conversely, weaker bases like potassium carbonate (K₂CO₃) in DMF can lead to mixtures of both isomers.[8]

    • Steric and Electronic Effects: The substituents on the indazole ring can influence the regioselectivity. Bulky substituents at the C-7 position can sterically hinder N-1 alkylation, thus favoring the N-2 position.[3][4][8] Electron-withdrawing groups on the benzene ring can also affect the nucleophilicity of the nitrogen atoms and alter the isomer ratio.

    • Mitsunobu Reaction: The Mitsunobu reaction often shows a preference for the formation of the N-2 regioisomer.[2][3]

Q2: I've confirmed I have a mixture of N-1 and N-2 isomers. How can I differentiate them and confirm the structure of my desired product?

A2: Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for distinguishing between N-1 and N-2 indazole isomers.[6][9]

  • ¹H NMR Spectroscopy: The chemical shift of the proton at the C-3 position is a key indicator. In 2H-indazoles (N-2 substituted), the H-3 proton is typically more deshielded and appears at a higher chemical shift compared to the corresponding 1H-indazole isomer.[6] The protons of the alkyl group attached to the nitrogen will also show different chemical shifts and coupling patterns.

  • ¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the indazole ring, particularly C-3 and C-7a, can also be used for differentiation.

  • 2D NMR Spectroscopy (HMBC): A Heteronuclear Multiple Bond Correlation (HMBC) experiment can be definitive. For an N-2 substituted indazole, a correlation will be observed between the protons of the alkyl group on N-2 and the C-3 carbon of the indazole ring.[3] For an N-1 substituted isomer, a correlation is typically seen between the N-1 alkyl protons and C-7a.

  • Single-Crystal X-ray Crystallography: For an unambiguous structural determination, single-crystal X-ray crystallography is the gold standard, though it requires obtaining suitable crystals.[10]

Table 1: Spectroscopic Data for Differentiating N-1 and N-2 Alkylated Indazole Isomers
Spectroscopic TechniqueN-1 IsomerN-2 IsomerKey Differentiator
¹H NMR H-3 proton is more shielded (lower ppm).H-3 proton is more deshielded (higher ppm).[6]Chemical shift of the H-3 proton.
¹³C NMR Distinct chemical shifts for C-3 and C-7a.Distinct chemical shifts for C-3 and C-7a.Comparison of the full spectrum with known examples.
HMBC Correlation between N-1 alkyl protons and C-7a.Correlation between N-2 alkyl protons and C-3.[3]Presence or absence of key long-range correlations.
Q3: My reaction to synthesize 6-bromo-indazole has a low yield and multiple spots on the TLC plate. What are the likely side products?

A3: Besides the starting material, common side products in the synthesis of 6-bromo-indazole include:

  • Over-brominated products: The formation of di- or even tri-brominated indazoles can occur if the reaction conditions are too harsh or if an excess of the brominating agent is used.[9] Using a milder brominating agent like N-bromosuccinimide (NBS) instead of liquid bromine can provide better control.[9]

  • Isomeric products: Depending on the synthetic route, you might form other positional isomers of bromo-indazole.[9][10] Careful control of reaction temperature and the addition rate of reagents can help minimize this.[9]

  • Incomplete reaction: Unreacted starting material can complicate purification. Monitor the reaction closely by TLC or LC-MS to ensure complete conversion.[9]

Q4: I am performing a Palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) on 6-bromo-indazole and I'm getting a significant amount of a debrominated product. How can I prevent this?

A4: The formation of the debrominated (hydrodehalogenated) product, 1H-indazole, is a known side reaction in palladium-catalyzed cross-coupling reactions. This occurs when the aryl-palladium intermediate undergoes protonolysis instead of reacting with the coupling partner.

  • Causes and Mitigation Strategies:

    • Source of Protons: The protons can come from residual water, alcohols, or amines in the reaction mixture. Ensure all reagents and solvents are anhydrous.

    • Reaction Conditions:

      • Ligand Choice: The choice of phosphine ligand is crucial. Bulky and electron-rich ligands can promote the desired cross-coupling over reductive debromination.[11]

      • Base: Use a non-protic and anhydrous base.

      • Temperature: Lowering the reaction temperature may reduce the rate of the debromination side reaction.

    • Reaction Setup: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation of the catalyst and reagents.

Q5: I've noticed a small amount of a product with the same mass as my desired product but with a different retention time and spectroscopic profile. Could it be a rearrangement product?

A5: Yes, under certain conditions, particularly photochemical reactions, indazoles can rearrange to form benzimidazoles.[12][13][14] This transformation involves a nitrogen-carbon transposition.[14][15] If your reaction is exposed to UV light (e.g., from a UV lamp or even strong sunlight), this could be a potential side reaction. To avoid this, protect your reaction from light.

Troubleshooting Guides

Issue 1: Low Yield and/or Incomplete Reaction

Workflow for Troubleshooting Low Yield

G start Low Yield or Incomplete Reaction check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents check_reagents->start Impure/Incorrect Stoichiometry check_conditions Review Reaction Conditions (Temp, Time) check_reagents->check_conditions Reagents OK check_conditions->start Suboptimal Temp/Time check_atmosphere Ensure Inert Atmosphere (if required) check_conditions->check_atmosphere Conditions OK check_atmosphere->start Air/Moisture Contamination workup Optimize Workup Procedure check_atmosphere->workup Atmosphere OK workup->start Product Loss During Extraction/Wash purification Assess Purification Method workup->purification Workup Optimized purification->start Product Loss During Purification end Improved Yield purification->end Purification Optimized G cluster_n1 N-1 Selective Conditions cluster_n2 N-2 Selective Conditions start Mixture of N-1 and N-2 Isomers target_n1 Targeting N-1 Isomer (Thermodynamic) start->target_n1 target_n2 Targeting N-2 Isomer (Kinetic) start->target_n2 strong_base Use Strong Base (e.g., NaH) target_n1->strong_base mitsunobu Consider Mitsunobu Reaction target_n2->mitsunobu aprotic_solvent Use Aprotic Solvent (e.g., THF, DMF) strong_base->aprotic_solvent equilibrium Allow for Equilibration (Longer reaction time/Higher temp) aprotic_solvent->equilibrium steric_hindrance Utilize Steric Hindrance at C-7 mitsunobu->steric_hindrance kinetic_control Kinetic Control (Low temp, shorter reaction time) steric_hindrance->kinetic_control

References

Technical Support Center: Synthesis of 6-Bromo-1,3-dimethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 6-Bromo-1,3-dimethyl-1H-indazole. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions (FAQs) to help you navigate the complexities of this synthesis and improve your reaction yields. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to ensure your success.

Introduction to the Synthesis Challenge

The synthesis of this compound presents a common challenge in medicinal chemistry: the regioselective functionalization of a heterocyclic scaffold. Direct alkylation of the indazole ring can lead to a mixture of N1 and N2 isomers, and subsequent C3-methylation can be problematic. This guide outlines two primary synthetic strategies and provides detailed troubleshooting for each, empowering you to overcome common hurdles and achieve higher yields of your target compound.

Strategy 1: Sequential N-Methylation and C3-Methylation

This approach involves the initial synthesis of 6-bromo-1-methyl-1H-indazole, followed by the introduction of the methyl group at the C3 position.

Troubleshooting Guide: Strategy 1

Question: My N-methylation of 6-bromo-1H-indazole gives a low yield and a mixture of N1 and N2 isomers. How can I improve the regioselectivity for the N1-methylated product?

Answer:

This is a classic challenge in indazole chemistry. The regioselectivity of N-alkylation is highly dependent on the reaction conditions. The 1H-indazole tautomer is generally more stable, but kinetic and thermodynamic factors can influence the product distribution.[1]

  • Underlying Cause: The indazole anion is a resonant structure with negative charge density on both N1 and N2 nitrogens. The choice of base, solvent, and counterion can influence which nitrogen acts as the primary nucleophile.

  • Recommended Solution: To favor the thermodynamically more stable N1-methylated product, we recommend using sodium hydride (NaH) as the base in an aprotic solvent like anhydrous tetrahydrofuran (THF).[2][3] The sodium cation is believed to coordinate with the N2 nitrogen, sterically hindering alkylation at that position and directing the methyl iodide to the N1 position.

    Optimized N-Methylation Protocol:

    • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF under a nitrogen atmosphere at 0 °C, add a solution of 6-bromo-1H-indazole (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction mixture to stir at room temperature for 1 hour to ensure complete deprotonation.

    • Cool the mixture back to 0 °C and add methyl iodide (1.1 eq) dropwise.

    • Let the reaction warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Question: I am struggling with the C3-methylation of 6-bromo-1-methyl-1H-indazole. Direct methylation attempts are unsuccessful. What is a reliable method?

Answer:

Direct C-H methylation at the C3 position of an N-alkylated indazole is indeed challenging due to the low acidity of the C3-proton. A more robust approach is a directed metalation followed by quenching with an electrophile, or a halogenation-coupling sequence.

  • Recommended Solution: C3-Iodination followed by Negishi Coupling

    This two-step process provides a reliable route to introduce the methyl group at the C3 position.

    Step 1: C3-Iodination

    • To a solution of 6-bromo-1-methyl-1H-indazole (1.0 eq) in N,N-dimethylformamide (DMF), add potassium hydroxide (KOH) (2.0 eq).

    • Add a solution of iodine (I₂) (1.5 eq) in DMF dropwise and stir at room temperature for 3 hours.

    • Pour the reaction mixture into an aqueous solution of sodium thiosulfate (Na₂S₂O₃) and potassium carbonate (K₂CO₃) to quench the excess iodine and neutralize the acid.

    • The product, 6-bromo-3-iodo-1-methyl-1H-indazole, will precipitate as a solid. Filter, wash with water, and dry.

    Step 2: Negishi Coupling for C3-Methylation The Negishi coupling is a powerful C-C bond-forming reaction that couples an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst.[4][5]

    • In a flame-dried flask under an inert atmosphere, prepare the methylzinc reagent in situ by adding a solution of methylmagnesium bromide in THF to a solution of zinc chloride in THF at 0 °C.

    • To this solution, add 6-bromo-3-iodo-1-methyl-1H-indazole (1.0 eq) and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

    • Stir the reaction mixture at room temperature or gentle heating until the starting material is consumed (monitor by TLC).

    • Quench the reaction with saturated aqueous NH₄Cl and extract the product with an organic solvent.

    • Purify by column chromatography to yield this compound.

Experimental Workflow: Strategy 1

Strategy 1 Workflow A 6-Bromo-1H-indazole B N-Methylation (NaH, CH3I, THF) A->B Step 1 C 6-Bromo-1-methyl-1H-indazole B->C D C3-Iodination (I2, KOH, DMF) C->D Step 2a E 6-Bromo-3-iodo-1-methyl-1H-indazole D->E F C3-Methylation (Negishi Coupling) (MeZnCl, Pd(PPh3)4) E->F Step 2b G This compound F->G

Caption: Sequential N-methylation and C3-methylation workflow.

Strategy 2: Synthesis of 3-Methyl-Substituted Indazole Followed by N-Methylation

This alternative strategy involves the initial synthesis of 6-bromo-3-methyl-1H-indazole, which is then N-methylated. This approach can often be more efficient as it avoids the potentially problematic direct C3-functionalization of the N-methylated indazole.

Troubleshooting Guide: Strategy 2

Question: I am having difficulty synthesizing the 6-bromo-3-methyl-1H-indazole precursor. What is a reliable starting material and method?

Answer:

A common and effective route to 3-methylindazoles is the diazotization and cyclization of an appropriately substituted 2-aminoacetophenone.

  • Recommended Solution: Synthesis from 4-Bromo-2-aminoacetophenone

    This method involves the diazotization of the amino group followed by reductive cyclization.

    Synthesis Protocol for 6-Bromo-3-methyl-1H-indazole:

    • Prepare 4-bromo-2-aminoacetophenone from commercially available 4-bromoacetophenone via nitration and subsequent reduction.

    • Dissolve 4-bromo-2-aminoacetophenone (1.0 eq) in hydrochloric acid.

    • Cool the solution to 0-10 °C and add an aqueous solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt. Stir for 1 hour at this temperature.

    • Slowly add a hydrochloric acid solution of stannous chloride (SnCl₂) dihydrate. This will reduce the diazonium salt and facilitate the cyclization.

    • Stir the reaction overnight, allowing it to slowly warm to room temperature.

    • Pour the reaction mixture into ice water and adjust the pH to weakly alkaline (pH ~8) to precipitate the product.

    • Filter the solid, wash with water, and dry to obtain 6-bromo-3-methyl-1H-indazole.

Question: I am again facing issues with regioselectivity during the N-methylation of 6-bromo-3-methyl-1H-indazole. Does the C3-methyl group influence the outcome?

Answer:

Yes, the electronic and steric properties of the C3-substituent can influence the N1/N2 selectivity of alkylation. However, the same principles for favoring N1-alkylation apply.

  • Recommended Solution: The use of sodium hydride in THF, as described in Strategy 1, remains the most reliable method for achieving high N1-selectivity. The C3-methyl group provides some steric hindrance that can further disfavor alkylation at the N2 position. Therefore, you can expect good to excellent regioselectivity for the desired this compound using the optimized N-methylation protocol provided in the previous section.

Experimental Workflow: Strategy 2

Strategy 2 Workflow A 4-Bromo-2-aminoacetophenone B Diazotization & Cyclization (NaNO2, SnCl2, HCl) A->B Step 1 C 6-Bromo-3-methyl-1H-indazole B->C D N-Methylation (NaH, CH3I, THF) C->D Step 2 E This compound D->E

References

Technical Support Center: Palladium-Catalyzed Cross-Coupling of 6-Bromo-Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Senior Application Scientists

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 6-bromo-indazoles. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly the prevention of undesired hydrodehalogenation. The content is structured to provide not just solutions, but a deeper mechanistic understanding to empower your experimental design.

Troubleshooting Guide: Dehalogenation in Indazole Couplings

This section addresses specific issues encountered during palladium-catalyzed cross-coupling reactions with 6-bromo-indazole substrates. The question-and-answer format is designed to rapidly diagnose and solve common experimental challenges.

Scenario 1: Significant Dehalogenation in Suzuki-Miyaura Coupling

Q: I am observing a significant amount of the dehalogenated byproduct (indazole) in my Suzuki-Miyaura coupling of 6-bromo-indazole. What are the likely causes and how can I minimize it?

A: This is a frequent and challenging side reaction. The formation of the hydrodehalogenated product (Ar-H) competes directly with your desired C-C bond formation (Ar-Nu). The primary culprit is the formation of a palladium-hydride (Pd-H) species, which then undergoes reductive elimination with the indazole moiety.[1][2] N-heterocyclic halides like 6-bromo-indazole can be particularly susceptible due to their electronic properties and potential coordination of the ring nitrogen to the palladium center.[1]

A systematic approach to optimization is crucial. Here are the key parameters to investigate:

  • Ligand Selection: The ligand is the most critical factor. It directly influences the rates of the desired reductive elimination versus the undesired dehalogenation pathway.

    • Problem: Standard or less bulky ligands (e.g., PPh₃) may not sufficiently accelerate the reductive elimination of the coupled product, allowing time for the Pd-H pathway to dominate.[3]

    • Solution: Switch to bulky, electron-rich biaryl phosphine ligands.[4] These ligands promote the desired reductive elimination step, effectively outcompeting the dehalogenation pathway.[5] Excellent starting points include SPhos, XPhos, or RuPhos .[3][6]

  • Base Selection: The base is a common source of the hydride for the Pd-H species, either directly or indirectly.

    • Problem: Strong alkoxide bases (e.g., NaOtBu, KOtBu) or hydroxides in the presence of a hydrogen source can facilitate the formation of Pd-H species.[2][7]

    • Solution: Employ weaker inorganic bases. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often excellent choices as they are less prone to generating hydride intermediates.[1][3][7]

  • Solvent and Additives: The solvent can act as a hydride source, especially protic solvents.

    • Problem: Alcohols or excess water in the reaction mixture can serve as a source for generating Pd-H species.[8][9]

    • Solution: Use anhydrous, aprotic solvents such as dioxane, toluene, or THF .[1] While many Suzuki couplings require some water for the transmetalation step, minimize its quantity. Ensure all reagents are dry and the reaction is performed under a rigorously inert atmosphere.[10]

  • Temperature Control: Higher temperatures can sometimes favor side reactions.

    • Solution: Run the reaction at the lowest temperature that affords a reasonable conversion rate. This can help to disfavor the debromination side reaction, which may have a different activation energy than the desired coupling.[3]

  • N-H Protection: The acidic proton on the indazole ring can sometimes complicate the reaction.

    • Solution: Consider protecting the indazole nitrogen with a suitable group (e.g., Boc, SEM, or a simple methyl group). This modification alters the electronic properties of the substrate and can significantly suppress dehalogenation by preventing potential coordination or deprotonation events that interfere with the catalytic cycle.[1][11]

Data-Driven Ligand & Base Selection

The following table summarizes recommended starting conditions to mitigate dehalogenation in the Suzuki-Miyaura coupling of 6-bromo-indazoles.

ParameterRecommended ModificationRationale
Ligand Switch from PPh₃ to bulky biaryl phosphines (e.g., SPhos, XPhos)Promotes faster C-C reductive elimination, outcompeting dehalogenation.[3][6]
Base Switch from strong bases (NaOtBu) to weaker bases (K₃PO₄, Cs₂CO₃)Reduces the rate of Pd-H formation.[1][3]
Solvent Use anhydrous aprotic solvents (Dioxane, Toluene)Minimizes external sources for hydride generation.[1][12]
Temperature Screen from 80 °C to 110 °CLower temperatures can disfavor side reactions.
N-H Group Protect with Boc or SEM groupAlters substrate electronics and prevents N-H related side reactions.[11]

Scenario 2: Dehalogenation in Buchwald-Hartwig Amination

Q: My Buchwald-Hartwig amination of 6-bromo-indazole is yielding primarily the dehalogenated starting material with low conversion to the desired amine. What adjustments should I make?

A: The fundamental principles of preventing dehalogenation in Suzuki couplings also apply here. However, the Buchwald-Hartwig amination has unique considerations due to the nature of the amine nucleophile and the typically stronger bases required.

  • Ligand Choice for C-N Coupling: Ligand selection remains paramount.

    • Problem: The chosen ligand may not be optimal for stabilizing the palladium-amide intermediate or promoting C-N reductive elimination.

    • Solution: Employ ligands specifically designed for robust C-N coupling. Xantphos is an excellent starting point due to its wide bite angle, which can favor the desired reaction pathway.[13] Other highly effective ligands include bulky biarylphosphines like BrettPhos or RuPhos .[14]

  • The Base Dilemma: Buchwald-Hartwig reactions often require a strong base to deprotonate the amine or the palladium-amine complex, but this is the very condition that can promote dehalogenation.[15][16]

    • Problem: Strong bases like NaOtBu or LHMDS, while effective for C-N coupling, are also efficient at generating the problematic Pd-H species.[7][17]

    • Solution: This requires careful optimization. While NaOtBu is a common starting point, consider screening other bases.[7] For some substrates, a weaker base like K₃PO₄ or Cs₂CO₃ may be sufficient, especially if the amine coupling partner is relatively acidic.[7] The choice is highly substrate-dependent.[18]

  • Catalyst Precursor: The method of generating the active Pd(0) catalyst can impact reliability.

    • Problem: In-situ reduction of Pd(II) sources like Pd(OAc)₂ can sometimes be inefficient or lead to side reactions.[19]

    • Solution: Use well-defined, air-stable palladium pre-catalysts. Palladacycle pre-catalysts (e.g., G3 or G4 pre-catalysts) generate the active LPd(0) species cleanly and efficiently upon exposure to the base, leading to more reproducible results.[17][19]

Visualizing the Competing Pathways

To effectively troubleshoot, it is essential to understand the catalytic cycle and the point of diversion.

G pd0 L-Pd(0) Active Catalyst oa_complex Ar-Pd(II)-Br(L) pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)-Nu(L) oa_complex->trans_complex Transmetalation (Suzuki) or Amine Coordination/Deprotonation (B-H) pd_h H-Pd(II)-Br(L) oa_complex->pd_h Hydride Transfer trans_complex->pd0 Reductive Elimination product Ar-Nu (Desired Product) trans_complex->product pd_h->pd0 Reductive Elimination dehalogenated Ar-H (Dehalogenated Product) pd_h->dehalogenated arbr Ar-Br (6-Bromo-indazole) nu Nucleophile (Boronic Acid or Amine + Base) h_source Hydride Source (Base, Solvent, H₂O)

Caption: The palladium cross-coupling cycle and the competing hydrodehalogenation pathway.

Frequently Asked Questions (FAQs)

  • Q1: What is the general mechanism of hydrodehalogenation?

    • A: Hydrodehalogenation (or reductive dehalogenation) is a side reaction where the C-X bond is cleaved and replaced with a C-H bond. In palladium catalysis, it most often occurs after the initial oxidative addition of the aryl halide to the Pd(0) center. The resulting Ar-Pd(II)-X intermediate can react with a hydride source (e.g., base, solvent, or water) to form an Ar-Pd(II)-H species.[1][2] This intermediate then undergoes reductive elimination to yield the dehalogenated arene (Ar-H) and regenerates the Pd(0) catalyst, which can re-enter the undesired cycle.[9]

  • Q2: How can I design a troubleshooting experiment?

    • A: A logical, stepwise approach is best. Use a Design of Experiments (DoE) approach or a simple one-variable-at-a-time (OVAT) screen. A good starting point is to screen a small set of bulky, electron-rich ligands against two or three different bases (e.g., K₃PO₄, Cs₂CO₃, and NaOtBu).

G start High Dehalogenation Observed? ligand Screen Ligands (e.g., SPhos, XPhos, RuPhos) start->ligand Yes base Optimize Base (e.g., K₃PO₄, Cs₂CO₃) ligand->base solvent Change Solvent (Anhydrous Dioxane/Toluene) base->solvent temp Lower Temperature solvent->temp protect Consider N-H Protection temp->protect success Problem Solved protect->success

Caption: A decision tree for troubleshooting dehalogenation in cross-coupling reactions.

  • Q3: Which analytical techniques are best for identifying and quantifying dehalogenation?

    • A: A combination of Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is ideal. LC-MS is excellent for rapidly monitoring the reaction, allowing you to track the consumption of starting material and the formation of both the desired product and the dehalogenated byproduct by their respective masses. For accurate quantification, ¹H NMR of the crude reaction mixture is the gold standard. By integrating the signals unique to the product and the dehalogenated side-product, you can determine their relative ratios.

General Starting Protocols

These are representative, non-optimized protocols intended as a starting point. They must be optimized for your specific substrates.

General Protocol for Suzuki-Miyaura Coupling of 6-Bromo-Indazole
  • Preparation: To an oven-dried reaction vial containing a magnetic stir bar, add the 6-bromo-indazole (1.0 equiv.), the boronic acid or ester (1.2–1.5 equiv.), and the base (e.g., K₃PO₄, 2.0–3.0 equiv.).

  • Catalyst Addition: Add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent (e.g., dioxane/water 10:1, to achieve ~0.1 M concentration).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90–110 °C) with vigorous stirring.

  • Monitoring & Workup: Monitor the reaction progress by LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer, filter, and concentrate under reduced pressure. Purify by column chromatography.[1][6]

General Protocol for Buchwald-Hartwig Amination of 6-Bromo-Indazole
  • Preparation: To an oven-dried reaction vial containing a magnetic stir bar, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1–3 mol%) and the base (e.g., NaOtBu, 1.2–1.5 equiv.).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen).

  • Reagent Addition: Under the inert atmosphere, add the 6-bromo-indazole (1.0 equiv.), the amine (1.1–1.3 equiv.), and the degassed anhydrous solvent (e.g., toluene or dioxane, to achieve ~0.1 M concentration).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90–120 °C) with vigorous stirring.

  • Monitoring & Workup: Monitor the reaction progress by LC-MS. Upon completion, cool to room temperature, dilute, and perform an appropriate aqueous workup. Dry the organic layer, filter, and concentrate. Purify by column chromatography.[6]

References

Technical Support Center: Isolating High-Purity 6-Bromo-1,3-dimethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the workup and purification of 6-Bromo-1,3-dimethyl-1H-indazole. This resource is designed for researchers, medicinal chemists, and process development scientists who require this key building block in a highly pure form for subsequent applications. The purity of synthetic intermediates is paramount, directly impacting the yield, purity, and biological activity of the final target molecules.[1][2]

This guide moves beyond a simple list of steps, providing in-depth explanations for procedural choices, troubleshooting for common experimental hurdles, and a framework for developing a robust and reproducible purification strategy.

Section 1: Understanding the Chemistry—Anticipating Challenges

An effective purification strategy begins with understanding the preceding reaction. While multiple synthetic routes exist, a common approach to synthesizing this compound involves the N-methylation of 6-bromo-3-methyl-1H-indazole or C-methylation of 6-bromo-1-methyl-1H-indazole. A typical N-methylation uses a base like sodium hydride (NaH) and an alkylating agent like methyl iodide (MeI) in a polar aprotic solvent such as THF or DMF.[3]

Understanding this context allows us to anticipate the contents of the crude reaction mixture:

  • Target Product: this compound.

  • Unreacted Starting Materials: e.g., 6-bromo-1-methyl-1H-indazole.

  • Isomeric Byproducts: Potential for methylation at the N2 position, forming a charged 1,2-dimethyl-1H-indazolium salt, although N1 alkylation is generally favored for 1H-indazoles.[4]

  • Reagents & Salts: Excess methylating agent, residual base, and inorganic salts formed during the reaction (e.g., sodium iodide).

  • Residual Solvents: High-boiling point solvents like DMF can be difficult to remove.

The goal of the workup and purification is to systematically remove each of these impurity classes.

Section 2: The Workup & Purification Workflow

The overall process can be visualized as a decision-based workflow, starting from the crude reaction mixture and proceeding through sequential steps to isolate the pure product.

G crude Crude Reaction Mixture quench Step 1: Quench Reaction crude->quench extract Step 2: Liquid-Liquid Extraction quench->extract dry Step 3: Dry & Concentrate extract->dry assess Step 4: Assess Crude Purity (TLC, Crude NMR) dry->assess direct_iso Direct Isolation (Recrystallization) assess->direct_iso  If High Purity & Crystalline chrom Chromatography assess->chrom If Complex Mixture or Oily product Pure Product (>98% Purity) direct_iso->product final_xtal Final Polish (Recrystallization) chrom->final_xtal final_xtal->product

Caption: Decision workflow for the isolation of this compound.

Section 3: Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the workup and purification process in a practical question-and-answer format.

Question: After evaporating the organic solvent, my product is a sticky, high-boiling oil, not a solid. What happened?

  • Possible Cause: This is a classic sign of residual high-boiling point solvents, most commonly DMF or DMSO, which are not easily removed by standard rotary evaporation.

  • Solution: Before extensive purification, you must remove the residual solvent. A common technique is to dissolve the oily residue in a water-immiscible solvent like ethyl acetate or dichloromethane, wash the organic layer multiple times with water and then brine, dry the organic layer, and re-concentrate.[3] The water washes will partition the highly polar DMF/DMSO into the aqueous phase. For trace amounts, a high-vacuum pump (at low heat) may be required.

Question: My TLC plate shows two spots that are very close together. How can I separate them?

  • Possible Cause: The spots could be your target product and a closely related impurity, such as the unreacted starting material (e.g., 6-bromo-1-methyl-1H-indazole) or a regioisomer. These often have very similar polarities.[5]

  • Solution: Improving separation in flash column chromatography requires optimizing the mobile phase.

    • Reduce Solvent Polarity: Decrease the percentage of the polar solvent (e.g., ethyl acetate) in your non-polar solvent (e.g., hexanes). This will cause all compounds to elute more slowly, increasing the separation between them.

    • Try a Different Solvent System: Sometimes, changing the solvent system entirely can alter selectivity. Consider trying a dichloromethane/methanol or toluene/ethyl acetate gradient.

    • Recrystallization: If chromatography fails, recrystallization may succeed, as it separates based on differential solubility and crystal lattice packing, not just polarity.[1]

Question: I performed a recrystallization, but my compound "oiled out" instead of forming crystals. What should I do?

  • Possible Cause: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the compound in the impure solvent mixture. It can also be caused by cooling the solution too quickly or the presence of significant impurities that depress the melting point.[1]

  • Solution:

    • Re-heat the solution to re-dissolve the oil.

    • Add a small amount of additional hot solvent to slightly decrease the saturation.[1]

    • Allow the solution to cool much more slowly. Insulating the flask can help.

    • If it persists, the impurity level may be too high for recrystallization to be effective. Purify first by column chromatography and then perform a final polishing recrystallization.[1]

Question: No crystals are forming after cooling my recrystallization solution, even after placing it in an ice bath. Is the experiment lost?

  • Possible Cause: The solution may be too dilute (too much solvent was added), or the compound may be very pure and requires nucleation to begin crystallization.[1]

  • Solutions (in order of preference):

    • Scratch: Gently scratch the inside surface of the flask with a glass rod just below the solvent line. The microscopic glass fragments can provide nucleation sites.[1]

    • Seed: If you have a small crystal of the pure compound, add it to the solution to act as a "seed" for crystal growth.[1]

    • Concentrate: Carefully evaporate some of the solvent under reduced pressure and allow the solution to cool again. Be careful not to remove too much solvent.[1]

Section 4: Detailed Experimental Protocols

Protocol 1: Standard Aqueous Workup

This procedure is designed to remove inorganic salts, water-soluble reagents, and polar solvents like DMF.

  • Quenching: Once the reaction is deemed complete by TLC, cool the reaction vessel to 0 °C in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench any remaining reactive species like NaH.[3]

  • Dilution & Extraction: Dilute the quenched mixture with water and transfer it to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent like ethyl acetate (EtOAc).[2][3]

  • Washing: Combine the organic extracts. Wash the combined organic layer sequentially with water (2x) and then with a saturated aqueous sodium chloride solution (brine, 1x). The brine wash helps remove dissolved water and break up any emulsions.[3]

  • Drying & Concentration: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 2: Purification by Flash Column Chromatography

This is the primary method for purifying complex mixtures or oily crude products.[6][7]

  • TLC Method Development: First, determine an optimal solvent system using TLC. The goal is an Rf value of ~0.2-0.3 for the target compound.[8] A good starting point for indazoles is a mixture of Hexanes and Ethyl Acetate.

  • Column Packing: Pack a glass column with silica gel, typically as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the elution solvent. For better resolution, it is often preferable to pre-adsorb the crude material onto a small amount of silica gel (dry loading).[8]

  • Elution: Begin elution with a non-polar solvent mixture (e.g., 95:5 Hexane:EtOAc). Gradually increase the polarity of the mobile phase (gradient elution) according to the separation observed on TLC.[3][8]

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product. Pool the pure fractions and concentrate them under reduced pressure to yield the purified this compound.

Parameter Guideline Rationale
Stationary Phase Silica Gel (230-400 mesh)Standard polar stationary phase for normal-phase chromatography.[8]
Mobile Phase Hexanes/Ethyl Acetate GradientOffers good separation for moderately polar compounds like indazoles.[3][9]
Sample Loading Dry Loading (adsorbed on silica)Provides a more uniform starting band, leading to sharper peaks and better separation.[8]
Detection UV light (254 nm) on TLC platesThe aromatic indazole ring is UV active, allowing for easy visualization.[8]
Protocol 3: Purification by Recrystallization

This method is ideal for crystalline solids that are already relatively pure (>90%) or as a final polishing step after chromatography.[1]

  • Solvent Screening: In test tubes, test the solubility of a small amount of crude material in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, heptane) at room temperature and upon heating. An ideal solvent dissolves the compound when hot but not when cold.[1]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the material.[1]

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature to encourage the formation of large, pure crystals. Do not disturb the flask.[1]

  • Maximizing Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small amount of ice-cold solvent to remove residual impurities. Dry the crystals under vacuum.

Section 5: Purity Assessment

After isolation, the purity of this compound must be confirmed. A multi-technique approach is recommended for authoritative characterization.[10]

  • ¹H NMR: Confirms the structure and can reveal the presence of proton-containing impurities.

  • HPLC: Provides a quantitative measure of purity (e.g., >98% by peak area). A stability-indicating method is crucial for quality control.[10]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Melting Point: A sharp melting point range is a good indicator of high purity.[10]

G title Purity Verification nmr ¹H NMR product Pure Compound Confirmed nmr->product Structural Identity hplc HPLC hplc->product Quantitative Purity ms Mass Spectrometry ms->product Molecular Weight mp Melting Point mp->product Bulk Purity

References

Technical Support Center: Scaling Up 6-Bromo-1,3-dimethyl-1H-indazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.

Welcome to the technical support center for the synthesis of 6-Bromo-1,3-dimethyl-1H-indazole. This guide is designed for researchers, chemists, and drug development professionals who are transitioning this synthesis from bench-scale to larger, pilot-plant, or manufacturing scales. We will address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols grounded in established chemical principles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions regarding the synthesis and scale-up of this compound.

Q1: What is the most viable and scalable synthetic route for this compound?

A1: While several synthetic strategies for indazoles exist, for large-scale production of 1,3-disubstituted indazoles, a convergent approach is often superior to sequential functionalization of the indazole core.[1] The most robust and scalable route involves the cyclization of a substituted phenyl ketone with a substituted hydrazine. Specifically for this compound, the reaction of 4-Bromo-2-fluoroacetophenone with methylhydrazine is a highly effective method. This approach constructs the desired indazole ring system with both methyl groups installed in a single, efficient step.

Q2: What are the primary challenges and byproducts to anticipate when scaling this synthesis?

A2: The primary challenge in this synthesis is controlling regioselectivity . The cyclization of 4-Bromo-2-fluoroacetophenone with methylhydrazine can theoretically produce two constitutional isomers: the desired This compound and the undesired 4-Bromo-1,3-dimethyl-1H-indazole . The ratio of these isomers is influenced by reaction conditions. Other challenges include managing the exothermicity of the reaction with hydrazine and purifying the final product away from the isomeric byproduct, as their physical properties are often very similar.

Q3: Why is N-alkylation of 6-bromo-1H-indazole not the preferred route for this specific molecule?

A3: While N-alkylation is a common method to produce N1-substituted indazoles, creating the 1,3-dimethyl derivative this way is problematic for scale-up.[2] The process would require two separate methylation steps: one N-alkylation and one C-alkylation. N-alkylation itself presents challenges in controlling N1 vs. N2 selectivity.[3] More significantly, direct C3-methylation of the indazole ring is difficult, often requires harsh conditions (e.g., strong bases like organolithiums), and is not amenable to large-scale production, making the cyclization route far more practical and economical.

Q4: What are the critical safety concerns when working with methylhydrazine at a large scale?

A4: Methylhydrazine is a toxic, flammable, and potentially explosive compound that requires stringent handling protocols. Key safety considerations include:

  • Toxicity: It is a suspected carcinogen and is highly toxic upon inhalation, ingestion, or skin contact. All operations must be conducted in a well-ventilated fume hood or a closed-system reactor.[4][5]

  • Exothermic Reactions: Its reaction with ketones can be highly exothermic. This requires careful control of the addition rate and efficient heat management, especially at scale, to prevent thermal runaway.

  • Air Sensitivity: It can react with atmospheric oxygen. Operations should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, flame-retardant lab coats, and full face shields, is mandatory.[4]

Part 2: Troubleshooting Guide for Scale-Up Synthesis

This section provides specific advice for issues that may arise during the experimental process.

Issue 1: Low Overall Yield

  • Q: My cyclization reaction is providing a low yield of the indazole product. What are the likely causes and solutions?

    • A: Causality & Solution:

      • Incomplete Reaction: The reaction may not have reached completion. Monitor the consumption of the starting ketone via Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[6] If the reaction stalls, a modest increase in temperature or extended reaction time may be necessary.

      • Suboptimal Temperature: The temperature profile is critical. Too low, and the reaction rate is impractically slow; too high, and you risk decomposition of the hydrazine or product, leading to tar formation. An optimal temperature range, typically between 80-120°C depending on the solvent, must be empirically determined.

      • Degradation during Workup: Indazoles can be sensitive to strongly acidic or basic conditions during the workup. Ensure neutralization steps are performed at low temperatures and avoid prolonged exposure to harsh pH environments.

Issue 2: Poor Regioselectivity (Unfavorable Isomer Ratio)

  • Q: I am forming a significant amount of the undesired 4-Bromo isomer alongside my target 6-Bromo product. How can I improve selectivity?

    • A: Causality & Solution: The formation of the two isomers results from the two possible initial orientations of methylhydrazine relative to the acetophenone. This is a complex outcome influenced by both kinetic and thermodynamic factors.

      • Solvent Effects: The polarity of the solvent can influence the transition state of the cyclization. Experiment with a range of solvents, from polar aprotic (e.g., DMF, DMSO) to nonpolar (e.g., Toluene). Polar solvents may favor one isomer over the other.

      • Temperature Control: Running the reaction at the lowest feasible temperature often enhances selectivity by favoring the pathway with the lower activation energy, which may lead to the desired product.

      • Catalysis: While often run neat or with a simple solvent, the addition of a mild acid catalyst can sometimes direct the cyclization more selectively. A screening of catalysts like acetic acid or p-toluenesulfonic acid (pTSA) at catalytic amounts is recommended.

Issue 3: Purification Challenges at Scale

  • Q: The 4-Bromo and 6-Bromo isomers are inseparable by standard column chromatography on my multi-gram batch. What are my options?

    • A: Causality & Solution: Constitutional isomers with similar functional groups and molecular weights often exhibit nearly identical polarity, making chromatographic separation inefficient at scale.

      • Recrystallization: This is the most scalable and cost-effective method. A systematic solvent screening is crucial to find a solvent or solvent system where the desired 6-Bromo isomer has significantly lower solubility than the 4-Bromo isomer at a given temperature.[7] Start with solvents like isopropanol, ethanol, or mixtures of ethyl acetate and heptane.[8]

      • Fractional Crystallization: If a single solvent doesn't provide sufficient separation, a multi-step fractional crystallization can be employed to enrich the desired isomer in the solid phase.

      • Salt Formation: If the isomers have a basic nitrogen site, reacting the mixture with a specific acid to form a salt can sometimes lead to differential solubility, allowing for separation via crystallization of the salt of one isomer.

Part 3: Experimental Protocols & Data

Protocol 1: Scalable Synthesis of this compound

This protocol describes the cyclization reaction to form the target compound. Warning: This reaction should be performed by trained personnel in a controlled environment with appropriate safety precautions for handling methylhydrazine.

Reaction Scheme: (4-Bromo-2-fluoroacetophenone + Methylhydrazine → this compound + 4-Bromo-1,3-dimethyl-1H-indazole)

Materials & Reagents:

Reagent/MaterialGradeExample Supplier
4-Bromo-2-fluoroacetophenone>98%Sigma-Aldrich
Methylhydrazine (CH₃NHNH₂)Anhydrous, >98%Sigma-Aldrich
n-ButanolAnhydrousFisher Scientific
Sodium Bicarbonate (NaHCO₃)ACS GradeFisher Scientific
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific
BrineSaturated NaCl(aq)---
Anhydrous Sodium SulfateACS GradeFisher Scientific

Procedure:

  • Reaction Setup: In a properly sized reactor equipped with a mechanical stirrer, thermometer, reflux condenser, and nitrogen inlet, charge 4-Bromo-2-fluoroacetophenone (1.0 eq) and n-Butanol (5 mL per gram of ketone).

  • Reagent Addition: Begin stirring and purge the vessel with nitrogen. Slowly add methylhydrazine (1.5 eq) dropwise via an addition funnel over 30-60 minutes. An initial exotherm may be observed; maintain the internal temperature below 40°C using an ice bath if necessary.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 115-120°C) and maintain for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting ketone is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to remove the bulk of the n-Butanol.

  • Extraction: Dilute the residue with ethyl acetate (10 mL per gram of starting ketone) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 5 mL/g), followed by water (1 x 5 mL/g) and brine (1 x 5 mL/g).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a mixture of isomers.

  • Purification: Purify the crude material by recrystallization from a suitable solvent (e.g., isopropanol) to isolate the pure this compound.

Part 4: Visualization & Workflow Diagrams

Diagram 1: Synthetic Workflow

This diagram illustrates the key steps in the synthesis and purification process.

SynthesisWorkflow cluster_prep Reaction Stage cluster_workup Workup & Isolation cluster_purify Purification Stage Setup 1. Reactor Setup (Ketone, Solvent, N2 Purge) Addition 2. Slow Addition (Methylhydrazine @ <40°C) Setup->Addition Reflux 3. Heat to Reflux (12-24h Monitoring) Addition->Reflux Cooldown 4. Cool & Concentrate Reflux->Cooldown Extract 5. Extraction (EtOAc / NaHCO3 / Brine) Cooldown->Extract Isolate 6. Dry & Evaporate (Crude Product) Extract->Isolate Purify 7. Recrystallization (e.g., Isopropanol) Isolate->Purify Final Pure 6-Bromo-1,3-dimethyl- 1H-indazole Purify->Final Troubleshooting Start Low Yield Observed CheckComplete Is the reaction complete? (Check by HPLC/TLC) Start->CheckComplete CheckPurity Analyze crude purity. Is there evidence of -degradation/tar? CheckComplete->CheckPurity Yes Action_TimeTemp Action: - Increase reaction time - Modestly increase temperature CheckComplete->Action_TimeTemp No Action_Temp Action: - Lower reaction temperature - Ensure inert atmosphere CheckPurity->Action_Temp Yes Action_Workup Action: - Review workup procedure - Check for mechanical losses CheckPurity->Action_Workup No No_Complete No Yes_Complete Yes No_Purity No (Crude is clean) Yes_Purity Yes (Degradation)

References

Validation & Comparative

A Researcher's Guide to Interpreting Mass Spectrometry Data of 6-Bromo-Indazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise structural elucidation of novel compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique in this endeavor, providing critical insights into molecular weight and fragmentation patterns. This guide offers an in-depth, comparative analysis of the mass spectrometry data of 6-bromo-indazole compounds, equipping you with the expertise to confidently interpret these spectra. We will delve into the theoretical underpinnings, compare ionization techniques, and provide a practical framework for data interpretation, supported by experimental evidence and established fragmentation principles.

The Signature of Bromine: Unraveling the Isotopic Pattern

A key feature in the mass spectrum of any bromine-containing compound is its distinct isotopic signature. Bromine has two naturally occurring stable isotopes, 79Br and 81Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic doublet for the molecular ion peak (M) and any bromine-containing fragment ions, where the peaks are separated by two mass-to-charge units (M and M+2) and have a relative intensity ratio of approximately 1:1.[1][2] The presence of this 1:1 doublet is a strong indicator of a monobrominated compound.

Ionization Techniques: A Comparative Overview

The choice of ionization technique significantly influences the appearance of the mass spectrum. For 6-bromo-indazole and its derivatives, Electron Ionization (EI) and Electrospray Ionization (ESI) are the most common methods.

  • Electron Ionization (EI): This "hard" ionization technique involves bombarding the analyte with high-energy electrons, leading to extensive fragmentation. While this can make identifying the molecular ion challenging, the rich fragmentation pattern provides valuable structural information.

  • Electrospray Ionization (ESI): As a "soft" ionization technique, ESI typically results in minimal fragmentation, with the spectrum often dominated by the protonated molecule [M+H]+.[3] This is particularly useful for confirming the molecular weight of the compound.

A comparative analysis of the expected data from these two techniques is crucial for a comprehensive structural assessment.

Interpreting the Mass Spectrum of 6-Bromo-1H-indazole

While a publicly available experimental mass spectrum of 6-bromo-1H-indazole is not readily found, we can construct a highly predictive interpretation based on established principles and data from closely related compounds. The molecular formula for 6-bromo-1H-indazole is C7H5BrN2, with a monoisotopic molecular weight of approximately 195.96 Da for the 79Br isotope and 197.96 Da for the 81Br isotope.[1]

Expected Mass Spectrum Data
IonizationExpected Key Ions (m/z)Interpretation
EI 196/198Molecular ion peaks (M•+), showing the characteristic 1:1 bromine isotopic pattern.
117Loss of a bromine radical ([M-Br]+). This is a common fragmentation for halobenzenes.[1]
90Subsequent loss of hydrogen cyanide ([M-Br-HCN]+) from the m/z 117 fragment. The loss of HCN is a characteristic fragmentation of the indazole ring.[4]
ESI 197/199Protonated molecular ion peaks ([M+H]+), exhibiting the 1:1 bromine isotopic pattern.[3]
Predicted Fragmentation Pathway (EI)

The fragmentation of 6-bromo-1H-indazole under electron ionization is expected to proceed through several key steps, primarily involving the cleavage of the C-Br bond and fragmentation of the indazole ring system. Research on the fragmentation of synthetic cannabinoids containing an indazole core suggests that the bromine atom often remains on the ring during initial fragmentation events.

Below is a DOT script for a Graphviz diagram illustrating the predicted fragmentation pathway.

G M C₇H₅BrN₂⁺˙ m/z 196/198 F1 C₇H₅N₂⁺ m/z 117 M->F1 -Br• F2 C₆H₄N⁺ m/z 90 F1->F2 -HCN

Predicted EI fragmentation pathway of 6-bromo-1H-indazole.

Comparison with an Alternative Structure: 5-Bromo-1H-indazole

Distinguishing between constitutional isomers is a common challenge in mass spectrometry. Let's consider the mass spectrum of 5-bromo-1H-indazole. While the molecular ion peaks would be identical to those of 6-bromo-1H-indazole, the relative abundances of fragment ions might differ due to the different substitution pattern influencing bond stabilities. However, without experimental data for both isomers, a definitive differentiation based solely on mass spectrometry would be challenging. In such cases, coupling mass spectrometry with a separation technique like gas chromatography (GC-MS) is essential.

Experimental Protocol for Acquiring High-Quality Mass Spectra

To ensure reproducible and high-quality data, a standardized experimental protocol is crucial.

Sample Preparation
  • Accurately weigh approximately 1 mg of the 6-bromo-indazole compound.

  • Dissolve the sample in 1 mL of a suitable volatile solvent (e.g., methanol or acetonitrile for ESI, dichloromethane or ethyl acetate for EI).

  • Vortex the solution until the sample is completely dissolved.

  • For ESI, further dilute the solution to a final concentration of approximately 1-10 µg/mL.

Instrumentation and Data Acquisition

The following is a general workflow for acquiring mass spectra.

G cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation P1 Weigh Compound P2 Dissolve in Solvent P1->P2 P3 Dilute for Analysis P2->P3 A1 Introduce Sample to Ion Source (EI or ESI) P3->A1 A2 Ionize and Fragment A1->A2 A3 Mass Analyze A2->A3 A4 Detect Ions A3->A4 D1 Identify Molecular Ion A4->D1 D2 Analyze Isotopic Pattern D1->D2 D3 Propose Fragmentation Pathway D2->D3

General experimental workflow for mass spectrometry analysis.

Conclusion

The interpretation of mass spectrometry data for 6-bromo-indazole compounds is a systematic process that relies on recognizing the characteristic bromine isotopic pattern and understanding the fundamental principles of fragmentation for heterocyclic systems. By comparing data from different ionization techniques and considering potential isomeric structures, researchers can confidently elucidate the structure of these important pharmaceutical building blocks. This guide provides a solid foundation for these interpretations, empowering scientists to leverage the full potential of mass spectrometry in their drug discovery and development efforts.

References

A Spectroscopic Guide to Differentiating 1H- and 2H-Indazole Isomers for Researchers in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, integral to numerous therapeutic agents. However, synthetic routes often yield a mixture of the N-1 (1H) and N-2 (2H) substituted isomers, which possess distinct physicochemical and pharmacological profiles.[1] For researchers in drug development, unambiguous structural assignment is not merely an academic exercise; it is a critical requirement for establishing structure-activity relationships (SAR), ensuring intellectual property protection, and fulfilling regulatory submissions. This guide provides an in-depth comparison of spectroscopic techniques—NMR, UV-Vis, and IR—offering a logical, data-supported workflow to confidently distinguish between these crucial isomers.

The Structural Basis of Spectroscopic Differences

Indazole exists in two primary tautomeric forms: the thermodynamically more stable 1H-indazole and the 2H-indazole.[2] Alkylation or arylation reactions can occur at either the N-1 or N-2 position, leading to stable, separable isomers. The core difference lies in the electronic environment dictated by the position of the substituent. In the 1H-isomer, the substituted nitrogen (N-1) is adjacent to the benzene ring, whereas in the 2H-isomer, the substituent is on the N-2 nitrogen, which is flanked by a carbon and another nitrogen. This fundamental structural divergence creates unique electronic distributions that are readily probed by various spectroscopic methods.

isomers cluster_1H 1H-Indazole Isomer cluster_2H 2H-Indazole Isomer node_1H R group on N-1 (Pyrrole-like N) img_1H node_2H R group on N-2 (Pyridine-like N) img_2H

Caption: General structures of 1H- and 2H-indazole isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard

NMR spectroscopy is the most definitive tool for distinguishing between 1H- and 2H-indazole isomers.[3] The chemical shifts of specific protons and carbons serve as reliable diagnostic markers.

¹H NMR Spectroscopy: The First Line of Inquiry

The most telling signal in the ¹H NMR spectrum is that of the C3-H proton.

  • Causality: In 2H-indazoles , the C3-H proton is adjacent to the substituted, pyridine-like N-2 nitrogen. This environment results in significant deshielding, causing the C3-H signal to appear at a characteristically higher chemical shift (further downfield) compared to the analogous proton in the 1H-isomer .[1]

  • Unsubstituted Indazoles: For the parent indazole, the N-H proton of the 1H-tautomer presents as a very broad singlet at a high chemical shift (~10-13 ppm), which is absent in N-substituted derivatives.[1]

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Proton 1H-Indazole Derivative (Representative) 2H-Indazole Derivative (Representative) Key Diagnostic Difference
H-3 ~8.10 (s) ~8.40 (s) H-3 is significantly deshielded in the 2H-isomer.[1][3]
H-7 ~7.77 (d) ~7.70 (d) Often deshielded in 1H-isomers due to proximity to N-1 substituent effects.

| N-H | ~13.40 (s, broad) (unsubstituted) | Absent | A clear indicator of the unsubstituted 1H-tautomer.[1] |

Advanced ¹H NMR Technique: Nuclear Overhauser Effect (NOE)

For N-substituted indazoles where the ¹H signals may be ambiguous, the Nuclear Overhauser Effect (NOE) provides definitive proof of connectivity.[4] The NOE is observed between protons that are close in space (< 5 Å), regardless of their bonding.[5][6]

  • Principle: By irradiating the protons of the N-substituent (e.g., an N-CH₃ or N-CH₂ group), one can observe which proton on the indazole core receives a signal enhancement.

    • In a 1H-isomer , the N-1 substituent is spatially close to the C7-H proton.

    • In a 2H-isomer , the N-2 substituent is spatially close to the C3-H proton.

noe_workflow start Acquire ¹H NMR of N-Substituted Indazole irradiate Selectively Irradiate N-Substituent Protons (e.g., N-CH₂) start->irradiate observe Observe NOE Enhancement irradiate->observe isomer_1H Result: 1H-Isomer observe->isomer_1H Enhancement at C7-H isomer_2H Result: 2H-Isomer observe->isomer_2H Enhancement at C3-H

Caption: Decision workflow for isomer assignment using 1D NOE.

Experimental Protocol: 1D NOE (Difference) Experiment

  • Sample Preparation: Prepare a standard NMR sample (~5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Standard ¹H Spectrum: Acquire a high-quality, fully assigned ¹H NMR spectrum.

  • Setup 1D NOE: Use a standard pulse program for 1D NOE (e.g., selnogp on Bruker instruments).

  • Irradiation: Precisely set the irradiation frequency to the center of the multiplet for the N-substituent protons.

  • Acquisition: Acquire the NOE spectrum. A control spectrum with off-resonance irradiation is also acquired. The instrument software generates a difference spectrum, showing only the enhanced signals.

  • Analysis: A positive peak in the difference spectrum at the chemical shift of C7-H confirms the 1H-isomer, while a peak at C3-H confirms the 2H-isomer.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides complementary and often conclusive data. The carbons directly bonded to or near the nitrogens show the most significant chemical shift differences.

  • Causality: The C3 and C7a carbons are highly diagnostic. In 1H-indazoles , C7a is adjacent to the substituted N-1 and is significantly deshielded. Conversely, in 2H-indazoles , C3 is adjacent to the substituted N-2 and is deshielded relative to its position in the 1H-isomer.[1][3]

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

Carbon 1H-Indazole (Parent) 2H-Indazole Derivative (Representative) Key Diagnostic Difference
C-3 ~134.8 ~150.0 C-3 is highly deshielded in 2H-isomers.[1]
C-3a ~123.1 ~122.0 More shielded in 2H-isomers.

| C-7a | ~140.0 | ~122.0 | C-7a is highly deshielded in 1H-isomers.[1] |

¹⁵N NMR Spectroscopy & ¹H-¹⁵N HMBC: The Ultimate Arbiter

When available, direct or indirect detection of ¹⁵N nuclei offers the most unambiguous method for isomer differentiation.[2][7]

  • Principle: The chemical environments of the N-1 (pyrrole-type) and N-2 (pyridine-type) nitrogens are electronically distinct, leading to vastly different ¹⁵N chemical shifts. However, direct ¹⁵N detection is often time-consuming due to low natural abundance and an unfavorable gyromagnetic ratio.[8]

  • The HMBC Solution: A ¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC) experiment is the preferred method. This 2D experiment detects correlations between protons and nitrogens that are 2-3 bonds away.

    • In a 1H-isomer , the protons of the N-1 substituent will show a correlation to the N-1 signal.

    • In a 2H-isomer , the protons of the N-2 substituent will show a correlation to the N-2 signal.

hmbc_corr cluster_1H_hmbc 1H-Isomer HMBC cluster_2H_hmbc 2H-Isomer HMBC img_1H_corr R_1H R-CH₂ Protons N1_1H N-1 R_1H->N1_1H ²J or ³J Correlation img_2H_corr R_2H R-CH₂ Protons N2_2H N-2 R_2H->N2_2H ²J or ³J Correlation

Caption: Key ¹H-¹⁵N HMBC correlations for isomer assignment.

Experimental Protocol: ¹H-¹⁵N HMBC

  • Instrumentation: Requires an NMR spectrometer equipped with a probe capable of ¹⁵N detection/indirect detection (e.g., a broadband or inverse-detection probe).

  • Sample: A relatively concentrated sample (20-50 mg) is recommended to achieve a good signal-to-noise ratio in a reasonable time.

  • Pulse Program: Utilize a standard HMBC pulse sequence optimized for ¹H-¹⁵N coupling constants (e.g., hmbcgpndqf on Bruker). Set the long-range coupling delay (typically optimized for J = 5-10 Hz).

  • Acquisition: The experiment may require several hours, depending on the sample concentration and instrument sensitivity.

  • Analysis: Process the 2D spectrum. A cross-peak correlating the N-substituent protons to a specific nitrogen signal definitively identifies the point of attachment.

Supporting Spectroscopic Techniques

While NMR is the primary tool, UV-Vis and IR spectroscopy can provide rapid, supplementary evidence.

UV-Vis Spectroscopy
  • Principle: The two isomers have different electronic systems, leading to distinct π → π* transitions. 2H-indazoles, with their quinonoid-like structure, often have a more extended conjugation, resulting in a bathochromic (red) shift of the longest wavelength absorption maximum (λmax) compared to their 1H counterparts.[1][9]

Table 3: Comparative UV-Vis Absorption Maxima (λmax, nm) in Acetonitrile

Compound λmax (nm) Key Diagnostic Difference
1-Methylindazole ~254, ~295 Absorbs at shorter wavelengths.[9]

| 2-Methylindazole | ~275, ~310 | Exhibits a bathochromic shift.[1][9] |

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare dilute solutions (~10⁻⁵ M) of the sample in a UV-transparent solvent (e.g., acetonitrile, ethanol).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Use the pure solvent as a reference blank. Scan the sample over a range of 200-400 nm to obtain the absorption spectrum.[1]

Infrared (IR) Spectroscopy
  • Principle: For unsubstituted indazoles, IR is highly effective. The 1H-isomer shows a characteristic broad N-H stretching band around 3150 cm⁻¹, which is absent in the 2H-tautomer and any N-substituted derivatives.[1] For N-substituted isomers, differences in the "fingerprint region" (below 1600 cm⁻¹) exist but can be difficult to interpret without authentic reference spectra.[1]

Table 4: Comparative IR Frequencies (cm⁻¹)

Functional Group 1H-Indazole 2H-Indazole Derivative Key Diagnostic Difference
N-H Stretch ~3150 (broad) Absent A clear indicator of an unsubstituted 1H-indazole.[1]

| Ring Vibrations | ~1619, 1479 | ~1621, 1592 | Pattern differences in the fingerprint region.[1] |

Summary and Recommended Workflow

For any researcher facing an unknown indazole product, a hierarchical approach is most efficient.

Table 5: Summary of Spectroscopic Techniques for Indazole Isomer Differentiation

Technique Effectiveness Key Diagnostic Feature(s) Notes
¹H NMR High Chemical shift of H-3. The fastest and most common starting point.
¹H-¹H NOE Definitive Spatial correlation of N-substituent to H-7 (1H) or H-3 (2H). Confirmatory proof for N-substituted isomers.
¹³C NMR High Chemical shifts of C-3 and C-7a. Provides excellent complementary data.
¹H-¹⁵N HMBC Definitive Direct correlation of N-substituent protons to N-1 or N-2. The ultimate, unambiguous method.
UV-Vis Moderate Bathochromic shift in 2H-isomers. Good for rapid screening if both isomers are available.

| IR | High (for N-H) | Presence/absence of N-H stretch. | Limited use for N-substituted derivatives. |

Recommended Workflow Diagram

workflow start Isomer Mixture from Synthesis h1_nmr Acquire ¹H NMR start->h1_nmr decision1 Is H-3 shift clear? (> ~8.3 ppm?) h1_nmr->decision1 sub Is it N-Substituted? decision1->sub No / Ambiguous result_2h Identified as 2H-Isomer decision1->result_2h Yes noe Perform 1D NOE Irradiate N-Substituent sub->noe Yes result_1h Identified as 1H-Isomer sub->result_1h No (1H-Tautomer) decision2 NOE observed? noe->decision2 hmbc Perform ¹H-¹⁵N HMBC decision2->hmbc Ambiguous decision2->result_2h on H-3 decision2->result_1h on H-7 hmbc->result_2h Corr. to N2 hmbc->result_1h Corr. to N1

Caption: A recommended decision workflow for indazole isomer identification.

References

A Comparative Analysis of 6-Bromo- vs. 6-Chloro-Indazole Reactivity in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the indazole scaffold represents a cornerstone of medicinal chemistry.[1] Functionalization of this privileged heterocyclic system is paramount for the modulation of biological activity. Among the most powerful tools for such modifications are palladium-catalyzed cross-coupling reactions. This guide provides an in-depth comparative analysis of two common starting materials, 6-bromo-1H-indazole and 6-chloro-1H-indazole, with a focus on their reactivity in Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This analysis is grounded in fundamental chemical principles and supported by experimental data from analogous systems to inform rational synthetic planning.

The Decisive Role of the Carbon-Halogen Bond

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The generally accepted trend for halide reactivity is I > Br > Cl > F. This hierarchy is a direct consequence of the bond dissociation energies (BDEs), where a weaker bond is more readily cleaved in the rate-determining oxidative addition step of the catalytic cycle.

The C-Br bond is inherently weaker than the C-Cl bond, a factor that profoundly influences the kinetic profile of cross-coupling reactions. Consequently, 6-bromo-indazole is anticipated to be a more reactive coupling partner than 6-chloro-indazole under identical conditions. This increased reactivity often translates to milder reaction conditions, shorter reaction times, and the feasibility of using less activated coupling partners.

Comparative Reactivity in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction, a robust method for the formation of C-C bonds, is a prime example where the differential reactivity of 6-bromo- and 6-chloro-indazole is evident. The catalytic cycle, initiated by the oxidative addition of the aryl halide to a Pd(0) complex, is significantly more facile for aryl bromides.

For 6-bromo-indazole, Suzuki-Miyaura couplings typically proceed with high yields using standard palladium catalysts such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ under relatively mild conditions. In contrast, the coupling of 6-chloro-indazole often necessitates more specialized and highly active catalyst systems. These advanced systems typically employ electron-rich and sterically hindered phosphine ligands (e.g., Buchwald or Fu ligands) or N-heterocyclic carbenes (NHCs) to enhance the electron density on the palladium center, thereby promoting the oxidative addition of the more robust C-Cl bond.

Table 1: Anticipated Performance in Suzuki-Miyaura Coupling

Feature6-Bromo-Indazole6-Chloro-Indazole
Relative Reactivity HigherLower
Typical Catalyst Standard Pd/phosphine complexes (e.g., Pd(dppf)Cl₂)Advanced, highly active Pd/ligand systems (e.g., with SPhos, XPhos)
Reaction Temperature Moderate (e.g., 80-100 °C)Often higher (e.g., >100 °C) or requires microwave irradiation
Reaction Time Generally shorterGenerally longer
Yields Typically high with a broad range of boronic acidsCan be high, but may require more optimization, especially with less reactive boronic acids

Comparative Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination provides a powerful means to forge C-N bonds, a critical transformation in the synthesis of a vast array of pharmaceuticals. Similar to the Suzuki-Miyaura reaction, the efficiency of this transformation is highly dependent on the nature of the aryl halide.

The oxidative addition of the aryl halide to the palladium catalyst remains the pivotal step. Consequently, 6-bromo-indazole is a more amenable substrate for Buchwald-Hartwig amination compared to its chloro-analogue. A compelling illustration of this reactivity difference is found in the selective functionalization of 6-bromo-2-chloroquinoline, where Buchwald-Hartwig amination occurs preferentially at the C-Br position, leaving the C-Cl bond intact.[3][4] This chemoselectivity provides strong evidence for the greater reactivity of the aryl bromide.

The coupling of 6-bromo-indazole with a diverse range of amines can often be achieved with high efficiency using a variety of palladium/phosphine ligand systems. For 6-chloro-indazole, successful amination typically demands the use of more sophisticated, sterically demanding, and electron-rich ligands to overcome the higher activation barrier of C-Cl bond cleavage.

Table 2: Anticipated Performance in Buchwald-Hartwig Amination

Feature6-Bromo-Indazole6-Chloro-Indazole
Relative Reactivity HigherLower
Typical Catalyst Wide range of Pd/phosphine systemsRequires highly active, sterically hindered ligands (e.g., Josiphos, Buchwald biaryl phosphines)
Base Strength Can often proceed with weaker bases (e.g., K₂CO₃, Cs₂CO₃)Frequently requires stronger bases (e.g., NaOtBu, LHMDS)
Reaction Temperature Generally lowerOften requires elevated temperatures
Substrate Scope Broader scope with respect to the amine coupling partnerMay be more limited, particularly with less nucleophilic amines

Experimental Workflows and Methodologies

To provide a practical context for this comparative analysis, the following sections detail representative experimental protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions. It is important to note that the conditions for 6-chloro-indazole are based on optimized protocols for challenging aryl chlorides and may require further refinement for this specific substrate.

Suzuki-Miyaura Coupling: A Representative Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification reagents Combine 6-halo-indazole, boronic acid, and base in a reaction vessel. atmosphere Establish inert atmosphere (N₂ or Ar). reagents->atmosphere solvent Add degassed solvent. atmosphere->solvent catalyst Add Pd catalyst/ligand. solvent->catalyst heat Heat to desired temperature and monitor progress (TLC/LC-MS). catalyst->heat quench Cool and quench reaction. heat->quench extract Perform aqueous workup and extraction. quench->extract purify Purify by column chromatography. extract->purify

Caption: Generalized workflow for Suzuki-Miyaura cross-coupling.

Protocol 1: Suzuki-Miyaura Coupling of 6-Bromo-1H-indazole (Exemplary)

  • Reaction Setup: To an oven-dried Schlenk tube, add 6-bromo-1H-indazole (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Inert Atmosphere: Seal the tube with a septum and purge with argon or nitrogen for 15 minutes.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) via syringe.

  • Catalyst Addition: Add [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (e.g., 3-5 mol%) to the reaction mixture under a positive pressure of inert gas.

  • Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling of 6-Chloro-1H-indazole (Hypothetical Optimized)

  • Reaction Setup: To an oven-dried microwave vial, add 6-chloro-1H-indazole (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and potassium phosphate (3.0 equiv.).

  • Inert Atmosphere: Seal the vial and purge with argon.

  • Catalyst and Ligand: Add a pre-catalyst such as (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)[2-(2'-amino-1,1'-biphenyl)]palladium(II) methanesulfonate (RuPhos Palladacycle) (e.g., 2-4 mol%).

  • Solvent Addition: Add degassed sec-butanol via syringe.

  • Reaction: Heat the mixture in a microwave reactor to 120-150 °C for the specified time, monitoring for completion.

  • Workup and Purification: Follow the same procedure as outlined in Protocol 1.

Buchwald-Hartwig Amination: Catalytic Cycle

G pd0 Pd(0)Lₙ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex LₙPd(II)(Ar)(X) oxidative_addition->pd_complex amine_coordination Amine Coordination & Deprotonation pd_complex->amine_coordination + HNR₂ - HX amide_complex LₙPd(II)(Ar)(NR₂) amine_coordination->amide_complex reductive_elimination Reductive Elimination amide_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR₂ reductive_elimination->product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Protocol 3: Buchwald-Hartwig Amination of 6-Bromo-1H-indazole (Exemplary)

  • Reaction Setup: In a glovebox, charge a Schlenk tube with 6-bromo-1H-indazole (1.0 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (e.g., 1-2 mol%), a suitable phosphine ligand such as 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (e.g., 2-4 mol%), and sodium tert-butoxide (1.4 equiv.).

  • Addition of Reactants: Add the desired amine (1.2 equiv.) and anhydrous toluene.

  • Reaction: Seal the tube and heat the mixture to 80-110 °C until the reaction is complete.

  • Workup: Cool to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography.

Protocol 4: Buchwald-Hartwig Amination of 6-Chloro-1H-indazole (Hypothetical Optimized)

  • Reaction Setup: In a glovebox, charge a Schlenk tube with a highly active palladium pre-catalyst such as [((tBu)₂P(NMe₂))₂Pd(allyl)]Cl (e.g., 2-5 mol%) and lithium bis(trimethylsilyl)amide (LHMDS) (1.5 equiv.).

  • Addition of Reactants: Add 6-chloro-1H-indazole (1.0 equiv.), the amine (1.2 equiv.), and anhydrous tetrahydrofuran (THF).

  • Reaction: Seal the tube and stir at room temperature or with gentle heating (e.g., 50-70 °C) until completion.

  • Workup and Purification: Follow the same procedure as described in Protocol 3.

Conclusion and Future Outlook

The comparative analysis of 6-bromo- and 6-chloro-indazole reactivity in palladium-catalyzed cross-coupling reactions highlights a clear and predictable trend based on fundamental principles of C-X bond activation. 6-Bromo-indazole stands out as the more reactive and versatile substrate, often amenable to a wider range of standard catalytic systems and milder reaction conditions. While 6-chloro-indazole is a viable and more economical alternative, its successful implementation typically necessitates the use of more advanced, highly active catalyst systems and more forcing conditions.

The choice between these two key intermediates will ultimately be guided by a balance of factors including substrate availability and cost, the desired reaction scale, and the specific transformation being undertaken. For medicinal and process chemists, a thorough understanding of these reactivity differences is crucial for the efficient and strategic design of synthetic routes to novel indazole-based therapeutics. As catalyst technology continues to evolve, the reactivity gap between aryl bromides and chlorides will likely narrow, further expanding the synthetic utility of these important building blocks.

References

A Comparative Analysis of the Biological Activity of 6-Bromo-Indazole Derivatives: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents, including several FDA-approved drugs.[1] Its unique bicyclic aromatic structure, composed of a fused benzene and pyrazole ring, offers a versatile template for designing molecules that can interact with a wide array of biological targets. The introduction of a bromine atom at the 6-position of the indazole ring creates a key intermediate, 6-bromo-indazole, which serves as a foundational building block for developing novel therapeutics. The bromine atom not only influences the molecule's electronic properties and metabolic stability but also provides a convenient synthetic handle for further diversification through cross-coupling reactions.

This guide provides a comparative overview of the diverse biological activities exhibited by 6-bromo-indazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory potential. We will delve into the experimental data supporting these activities, provide detailed protocols for key biological assays, and explore the underlying mechanisms of action to empower researchers in their drug discovery efforts.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Indazole derivatives have demonstrated significant potential as anticancer agents, with several compounds targeting protein kinases that are crucial for cancer cell proliferation and survival.[1][2] The 6-bromo-indazole scaffold has been instrumental in the development of potent cytotoxic agents against a range of cancer cell lines.

Comparative Cytotoxicity

The primary method for evaluating the potential of a new compound as an anticancer agent is to assess its cytotoxicity—its ability to kill cancer cells. The half-maximal inhibitory concentration (IC50) is the most common metric, representing the concentration of a drug that is required for 50% inhibition of cell viability in vitro. A lower IC50 value indicates a more potent compound.

Several studies have synthesized series of 6-bromo-indazole derivatives and evaluated their antiproliferative activity. For instance, a series of novel 1,2,3-triazole derivatives tethered with 6-bromo-1H-indazole has shown compelling evidence of inhibition across a spectrum of cancer cell lines.[3] Similarly, derivatives of 6-aminoindazole (often synthesized from a 6-nitro or 6-bromo precursor) have exhibited potent activity.[3]

Table 1: Comparative in vitro Antiproliferative Activity of Selected Indazole Derivatives

Compound IDModification on Indazole CoreCancer Cell LineIC50 (µM)Reference
Compound 2f 6-bromo-3-(2-chloro-3,5-dimethoxystyryl)-1H-indazole4T1 (Breast)0.23[4][5]
A549 (Lung)1.15[4][5]
Compound 9f N-(4-fluorobenzyl)-1H-indazol-6-amineHCT116 (Colorectal)14.3[3]
MRC5 (Normal Lung)>100[3]

This table is a representative summary. The referenced studies contain data for a broader range of derivatives and cell lines.

Expertise & Experience: The choice of cell lines in Table 1 is critical. 4T1 is a highly aggressive mouse breast cancer cell line, valuable for both in vitro and in vivo studies.[4][5] A549 is a standard human lung adenocarcinoma line, and HCT116 is a widely used human colorectal cancer line.[3][4][5] Including a non-cancerous cell line, such as the MRC5 normal lung fibroblasts, is a crucial control. A high IC50 value against normal cells, as seen with compound 9f, suggests selectivity for cancer cells, which is a highly desirable trait for a potential therapeutic agent.[3]

Mechanism of Action: Kinase Inhibition

A predominant mechanism of action for the anticancer effects of indazole derivatives is the inhibition of protein kinases.[6] Kinases are enzymes that play a critical role in cell signaling pathways that control cell growth, proliferation, and survival.[7] Dysregulation of kinase activity is a hallmark of many cancers. The indazole scaffold is a well-established pharmacophore found in many FDA-approved kinase inhibitors.[2]

Specifically, many indazole-based compounds are potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis—the formation of new blood vessels that tumors require to grow and metastasize.[6][8] By inhibiting VEGFR-2, these compounds can effectively cut off a tumor's blood supply, thereby suppressing its growth.[6]

Diagram: Simplified VEGFR-2 Signaling Pathway and Point of Inhibition

VEGFR2_Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds to Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization Leads to Indazole 6-Bromo-Indazole Derivative Indazole->Dimerization INHIBITS Downstream Downstream Signaling (e.g., MAPK, PI3K/AKT) Dimerization->Downstream Response Angiogenesis Cell Proliferation Survival Downstream->Response

Caption: Inhibition of the VEGFR-2 signaling pathway by a 6-bromo-indazole derivative.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a robust and widely used colorimetric method to assess cell viability and cytotoxicity.[9] Its principle is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living, metabolically active cells.[9] This reaction produces insoluble purple formazan crystals. The amount of formazan produced, which is quantified by measuring its absorbance after solubilization, is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Plating:

    • Harvest and count cells from culture. Ensure cell viability is >90% using a method like Trypan Blue exclusion.

    • Dilute the cell suspension to an optimal density (determined empirically for each cell line, typically 1,000-100,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate. Include wells for blanks (media only) and untreated controls (cells with vehicle solvent).

    • Incubate the plate in a humidified incubator (37°C, 5% CO2) for 24 hours to allow cells to attach.[10]

  • Compound Treatment:

    • Prepare a stock solution of the 6-bromo-indazole derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in complete cell culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. For control wells, add medium with the corresponding concentration of the vehicle (e.g., DMSO).

    • Incubate the plate for the desired exposure time (typically 48-72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile Phosphate-Buffered Saline (PBS).

    • Add 10 µL of the MTT solution to each well (including controls and blanks).[10]

    • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form. The appearance of a purple precipitate should be visible under a microscope.[10]

  • Formazan Solubilization and Absorbance Reading:

    • Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.[9]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[10] A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells (which represents 100% viability).

    • Plot the percentage of cell viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.

Antimicrobial Activity: A New Frontier Against Drug Resistance

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new chemical entities with novel mechanisms of action.[11] 6-bromo-indazole derivatives, particularly when hybridized with other heterocyclic motifs like 1,2,3-triazoles, have emerged as a promising class of antimicrobial agents.[12][13][14][15]

Comparative Antimicrobial Efficacy

The antimicrobial potential of these compounds is typically evaluated against a panel of pathogenic Gram-positive and Gram-negative bacteria, as well as fungal strains. The agar well diffusion method provides a preliminary qualitative assessment, while the minimum inhibitory concentration (MIC) offers a quantitative measure of potency.

A study by Savaniya et al. synthesized a series of 1,2,3-triazole derivatives tethered to a 6-bromo-1H-indazole scaffold and evaluated their antimicrobial efficacy. Several of these compounds expressed moderate to good inhibition compared to standard drugs.[14][15]

Table 2: Comparative Antimicrobial Activity (Zone of Inhibition in mm) of 6-Bromo-1H-Indazole-Triazole Derivatives

Compound IDR-group on TriazoleS. aureus (Gram +)E. coli (Gram -)A. niger (Fungus)C. albicans (Fungus)Reference
8a 4-Methylphenyl19161817[15]
8c 4-Chlorophenyl22202120[15]
8e 4-Nitrophenyl24222321[15]
8h 2-Nitrophenyl21182018[15]
Ampicillin (Standard Drug)2623--[15]
Griseofulvin (Standard Drug)--2523[15]

Data represents the diameter of the zone of inhibition (in mm) at a concentration of 100 µg/mL. "-" indicates not tested.

Structure-Activity Relationship (SAR) Insights: From the data in Table 2, a preliminary SAR can be deduced. The presence of electron-withdrawing groups on the phenyl ring attached to the triazole moiety appears to enhance antimicrobial activity. For instance, compound 8e , with a para-nitro group, and 8c , with a para-chloro group, showed the most potent activity against both bacteria and fungi, in some cases approaching the efficacy of the standard drugs.[15] This suggests that electronic effects play a crucial role in the compound's interaction with its microbial target.

Experimental Protocol: Agar Well Diffusion Assay

The agar well diffusion method is a widely used and straightforward technique for preliminary screening of the antimicrobial activity of compounds.[11][16] The principle is based on the diffusion of the test compound from a well through a solidified agar medium that has been uniformly seeded with a test microorganism. If the compound is active, it will inhibit microbial growth, resulting in a clear circular zone of inhibition around the well. The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.[17]

AgarWell_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis Media 1. Prepare and sterilize Mueller- Hinton Agar Inoculum 2. Prepare standardized microbial inoculum (0.5 McFarland) Plate 3. Inoculate agar plate with microbial lawn Inoculum->Plate Well 4. Aseptically bore wells (6mm) Plate->Well Load 5. Load wells with test compounds and controls Well->Load Incubate 6. Incubate at 37°C for 18-24 hours Load->Incubate Measure 7. Measure diameter of inhibition zones Incubate->Measure

References

A Comparative Guide to the Structural Validation of 6-Bromo-1,3-dimethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is the bedrock of reliable and reproducible science. In the synthesis of novel chemical entities, particularly those with isomeric possibilities, a multi-faceted analytical approach is not just recommended—it is imperative. This guide provides an in-depth comparison of analytical techniques for the structural validation of 6-Bromo-1,3-dimethyl-1H-indazole , a substituted heterocyclic compound with potential applications in medicinal chemistry.

The core challenge in validating this structure lies in definitively placing the bromine and two methyl groups on the indazole scaffold. The potential for isomeric impurities, arising from alternative methylation or bromination at different positions, necessitates a suite of analytical methods that provide orthogonal and complementary data. This guide will explore the roles of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, presenting not just the "what" but the "why" behind the experimental choices.

The Primary Toolkit: NMR and Mass Spectrometry

The first line of defense in structural elucidation for a molecule like this compound involves the synergistic use of NMR and Mass Spectrometry. While MS provides the molecular formula, NMR reveals the precise connectivity of the atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential to confirm the substitution pattern.

Based on known spectral data for similar bromo- and methyl-substituted indazoles, we can predict the ¹H NMR spectrum of this compound. The key to validation is the chemical shift and coupling patterns of the aromatic protons.

Predicted Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Rationale for Prediction
H-7~7.8d~1.0-2.0This proton is adjacent to the bromine atom and will appear as a doublet due to coupling with H-5. It is expected to be the most downfield of the aromatic protons due to the deshielding effect of the adjacent nitrogen and bromine.
H-5~7.3ddJ ≈ 8.5, 1.5This proton is coupled to both H-4 and H-7, resulting in a doublet of doublets.
H-4~7.6d~8.0-9.0Coupled only to H-5, this proton will appear as a doublet.
N-CH₃~4.0sN/AThe methyl group on the nitrogen is expected to be a singlet in the range of 3.8-4.2 ppm.
C-CH₃~2.5sN/AThe methyl group on the indazole ring at position 3 will appear as a singlet, typically more upfield than the N-methyl.

The ¹³C NMR spectrum provides crucial information about the carbon skeleton. The chemical shifts are sensitive to the electronic environment of each carbon atom.

Predicted Carbon Assignment Predicted Chemical Shift (ppm) Rationale for Prediction
C=N (C3)~142The carbon bearing the methyl group and part of the pyrazole ring.
C-Br (C6)~115The carbon attached to the bromine atom is expected to be significantly shifted.
Quaternary Carbons (C3a, C7a)~125-140The two carbons at the fusion of the benzene and pyrazole rings.
CH Carbons (C4, C5, C7)~110-130The protonated aromatic carbons, with their shifts influenced by the substituents.
N-CH₃~35The N-methyl carbon.
C-CH₃~12The C3-methyl carbon.
  • Sample Preparation : Accurately weigh 10-20 mg of the synthesized this compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[1]

  • Instrumentation : Utilize a high-field NMR spectrometer (400 MHz or higher) to ensure adequate signal dispersion.[1]

  • ¹H NMR Acquisition :

    • Use a standard one-pulse sequence.

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

    • Acquire a sufficient number of scans (typically 16-32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • Employ a proton-decoupled pulse sequence.

    • Set the spectral width to encompass all expected carbon resonances (e.g., 0-160 ppm).

    • A larger number of scans will be necessary due to the low natural abundance of ¹³C.

  • Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.[1]

Mass Spectrometry (MS): Confirming the Molecular Weight and Elemental Composition

Mass spectrometry is a destructive technique that provides the mass-to-charge ratio (m/z) of the molecule and its fragments. For this compound, high-resolution mass spectrometry (HRMS) is particularly valuable.

The key feature to look for in the mass spectrum is the molecular ion peak (M⁺). Due to the presence of a bromine atom, a characteristic isotopic pattern will be observed. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. This results in two molecular ion peaks of nearly equal intensity, separated by 2 m/z units.

Ion Expected m/z Relative Abundance Notes
[M]⁺ (with ⁷⁹Br)224.01~100%The molecular ion containing the lighter bromine isotope.
[M+2]⁺ (with ⁸¹Br)226.01~98%The molecular ion containing the heavier bromine isotope.
  • Sample Preparation : Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation : Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument.

  • Ionization : Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common techniques for this type of molecule.

  • Data Acquisition : Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

  • Data Analysis : Determine the accurate mass of the molecular ion peaks and compare the measured isotopic distribution with the theoretical pattern for C₉H₉BrN₂.

Orthogonal Validation: When Certainty is Non-Negotiable

While NMR and MS provide a strong foundation for structural validation, certain ambiguities, such as the definitive placement of substituents in complex cases, may remain. Orthogonal methods provide independent confirmation.

X-ray Crystallography: The Gold Standard

For crystalline solids, single-crystal X-ray diffraction provides an unambiguous three-dimensional structure of the molecule. This technique is considered the "gold standard" for structural determination.

If the synthesized this compound can be obtained as a single crystal of suitable quality, X-ray crystallography will definitively confirm the connectivity and spatial arrangement of all atoms, leaving no room for doubt about the isomeric form.

  • Crystal Growth : Grow single crystals of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection : Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

  • Structure Solution and Refinement : Process the diffraction data to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and the overall molecular conformation.[2]

Distinguishing from Isomeric Impurities

A crucial aspect of structural validation is to not only confirm the desired structure but also to rule out the presence of plausible isomers. The synthesis of this compound could potentially yield other isomers, such as:

  • 5-Bromo-1,3-dimethyl-1H-indazole

  • 7-Bromo-1,3-dimethyl-1H-indazole

  • 4-Bromo-1,3-dimethyl-1H-indazole

  • 6-Bromo-2,3-dimethyl-2H-indazole

Each of these isomers would produce distinct NMR spectra. For example, the coupling patterns and chemical shifts of the aromatic protons would differ significantly, allowing for their differentiation. 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be invaluable in definitively assigning proton and carbon signals and confirming the connectivity, especially when dealing with a mixture of isomers.[3]

Visualizing the Validation Workflow

G cluster_synthesis Synthesis cluster_primary Primary Validation cluster_orthogonal Orthogonal Validation cluster_analysis Data Analysis & Confirmation synth Synthesized Product (Crude this compound) nmr NMR Spectroscopy (¹H, ¹³C, 2D) synth->nmr Provides Atomic Connectivity & Isomer Differentiation ms Mass Spectrometry (HRMS) synth->ms Provides Molecular Formula & Isotopic Pattern xray X-ray Crystallography (If Crystalline) synth->xray Provides Unambiguous 3D Structure analysis Compare Experimental Data with Predicted Spectra and Isomeric Possibilities nmr->analysis ms->analysis xray->analysis final Validated Structure of This compound analysis->final Confirmation

Caption: Workflow for the structural validation of this compound.

Conclusion

Validating the structure of a molecule like this compound is a systematic process that relies on the convergence of data from multiple analytical techniques. While NMR and Mass Spectrometry form the cornerstone of this process, providing detailed information about connectivity and molecular formula, orthogonal methods like X-ray crystallography offer the ultimate confirmation. By understanding the strengths and limitations of each technique and carefully comparing the experimental data with predicted values and potential isomeric impurities, researchers can have the highest confidence in the structural integrity of their synthesized compounds. This rigorous approach to structural validation is fundamental to the advancement of chemical and pharmaceutical research.

References

A Comparative Guide to the Kinase Inhibition Profiles of Indazole-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold in Kinase Inhibition

In the landscape of modern drug discovery, protein kinases have emerged as one of the most critical classes of therapeutic targets, particularly in oncology. Their central role in regulating a vast array of cellular processes, from proliferation and differentiation to apoptosis and angiogenesis, makes them prime candidates for intervention. The indazole core, a bicyclic heteroaromatic system, has proven to be a "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous potent and selective kinase inhibitors.[1] Several indazole-based drugs, such as Axitinib and Pazopanib, have successfully transitioned from the laboratory to clinical practice, underscoring the therapeutic potential of this chemical motif.[2][3]

This guide provides an in-depth, objective comparison of the kinase inhibition profiles of prominent indazole-based compounds. We will delve into the experimental data that defines their potency and selectivity, explore the methodologies used to generate this data, and discuss the structure-activity relationships (SAR) that govern their interactions with the kinome. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important class of kinase inhibitors.

Comparative Kinase Inhibition Profiles of Key Indazole-Based Compounds

The therapeutic efficacy and potential side effects of a kinase inhibitor are intrinsically linked to its inhibition profile across the human kinome. A highly selective inhibitor may offer a more targeted therapeutic effect with fewer off-target toxicities, while a multi-targeted inhibitor might provide broader efficacy against complex diseases driven by multiple signaling pathways. Here, we compare the kinase inhibition profiles of three notable indazole-based compounds: Axitinib, Pazopanib, and Niraparib.

Quantitative Comparison of Inhibitory Potency (IC50/Kd)

The following table summarizes the inhibitory activities (IC50 or Kd values) of Axitinib, Pazopanib, and Niraparib against a selection of key kinases. Lower values indicate greater potency.

Kinase TargetAxitinib IC50/Kd (nM)Pazopanib IC50/Kd (nM)Niraparib IC50/Kd (nM)Primary Signaling PathwayReference(s)
VEGFR1 (FLT1) 0.110-Angiogenesis[1][4][5]
VEGFR2 (KDR) 0.230-Angiogenesis[1][4][5]
VEGFR3 (FLT4) 0.1-0.347-Angiogenesis[1][4][5]
PDGFRα -71-Cell Proliferation, Angiogenesis[6]
PDGFRβ 1.684-Cell Proliferation, Angiogenesis[1][6]
c-KIT 1.7140-Cell Proliferation, Survival[1][5]
FGFR1 -140-Cell Proliferation, Angiogenesis[6]
FGFR3 -130-Cell Proliferation, Angiogenesis[6]
Aurora A ---Mitosis, Cell Cycle
Aurora B ---Mitosis, Cell Cycle
PARP1 --3.8DNA Repair[7]
PARP2 --2.1DNA Repair[7]
DYRK1A --Sub-µMNeuronal Development, Cell Cycle[8]
CDK16 --Sub-µMCell Cycle[8]
PIM3 --Sub-µMCell Survival, Proliferation[8]
Kinome Selectivity Profiles

A broader perspective on inhibitor selectivity is provided by kinome scanning technologies, which assess the binding of a compound against a large panel of kinases. The results are often visualized using a TREEspot™ diagram, where inhibited kinases are represented as colored circles on a phylogenetic tree of the human kinome.

While a direct side-by-side TREEspot™ image comparison for all three compounds from a single source is not available, we can describe their general selectivity profiles based on published data. Interactive versions of these kinome maps can often be found on platforms like DiscoverX's TREEspot™ visualization software.[9][10]

  • Axitinib: Axitinib is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs).[11] Its kinome scan profile reveals high affinity for VEGFR1, 2, and 3, with additional activity against PDGFRβ and c-Kit at slightly higher concentrations.[1] This focused targeting of key drivers of angiogenesis contributes to its efficacy in renal cell carcinoma.

  • Pazopanib: Pazopanib is a multi-targeted tyrosine kinase inhibitor with a broader profile than Axitinib.[12] Its kinome scan shows potent inhibition of VEGFRs, Platelet-Derived Growth Factor Receptors (PDGFRs), and Fibroblast Growth Factor Receptors (FGFRs), as well as c-Kit.[5][10] This wider range of targets may contribute to its efficacy in various solid tumors, including soft tissue sarcoma.

  • Niraparib: Primarily known as a potent inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes, Niraparib also exhibits off-target activity against several kinases.[13] Kinome profiling has revealed that Niraparib can inhibit DYRK1s, CDK16, and PIM3 at clinically relevant concentrations.[8] This polypharmacological profile may contribute to its overall anti-cancer effects beyond PARP inhibition.

Signaling Pathways Targeted by Indazole-Based Inhibitors

The therapeutic effects of these indazole compounds stem from their ability to modulate critical cellular signaling pathways. Understanding these pathways is essential for interpreting their biological effects and designing rational combination therapies.

VEGF Signaling Pathway

The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a master regulator of angiogenesis, the formation of new blood vessels. This process is crucial for tumor growth and metastasis, as it supplies tumors with essential nutrients and oxygen. Axitinib and Pazopanib exert their anti-cancer effects primarily by inhibiting VEGFRs, thereby disrupting this pathway.[6]

VEGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF Ligand VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Axitinib_Pazopanib Axitinib / Pazopanib Axitinib_Pazopanib->VEGFR Inhibits Autophosphorylation

Caption: The VEGF signaling pathway and points of inhibition by Axitinib and Pazopanib.

Aurora Kinase Signaling Pathway

Aurora kinases (A, B, and C) are key regulators of mitosis, ensuring proper chromosome segregation and cell division. Their overexpression is frequently observed in various cancers, making them attractive targets for anti-cancer drug development. Several indazole-based compounds have been developed as potent inhibitors of Aurora kinases.

Aurora_Kinase_Pathway cluster_mitosis Mitosis AuroraA Aurora A Centrosome Centrosome Maturation & Spindle Assembly AuroraA->Centrosome AuroraB Aurora B Chromosome Chromosome Segregation & Cytokinesis AuroraB->Chromosome Indazole_Inhibitor Indazole-based Aurora Kinase Inhibitor Indazole_Inhibitor->AuroraA Indazole_Inhibitor->AuroraB

Caption: Simplified overview of Aurora kinase functions and inhibition by indazole compounds.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK1/2 cascade, is a central signaling route that relays extracellular signals to the nucleus to control gene expression and prevent apoptosis.[9][10] Dysregulation of this pathway is a hallmark of many cancers. Some indazole derivatives have been specifically designed to target components of this pathway, such as ERK1/2.

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Indazole_Inhibitor Indazole-based ERK Inhibitor Indazole_Inhibitor->ERK

Caption: The MAPK/ERK signaling cascade and the point of intervention for indazole-based ERK inhibitors.

Experimental Methodologies for Kinase Inhibition Profiling

The reliability and accuracy of kinase inhibition data are paramount for making informed decisions in drug discovery. A variety of robust assay platforms are available to determine the potency and selectivity of inhibitor compounds. Here, we detail the principles and provide step-by-step protocols for three widely used methods.

Workflow for Kinase Inhibition Assays

The general workflow for determining the inhibitory activity of a compound against a specific kinase involves several key steps, from reagent preparation to data analysis.

Kinase_Assay_Workflow cluster_workflow General Kinase Inhibition Assay Workflow Reagent_Prep 1. Reagent Preparation (Kinase, Substrate, ATP, Inhibitor Dilutions) Reaction_Setup 2. Reaction Setup (Incubate Kinase, Substrate, ATP, and Inhibitor) Reagent_Prep->Reaction_Setup Detection 3. Detection (Measure Kinase Activity) Reaction_Setup->Detection Data_Analysis 4. Data Analysis (Calculate IC50) Detection->Data_Analysis

Caption: A generalized workflow for performing in vitro kinase inhibition assays.

ADP-Glo™ Kinase Assay (Promega)

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. It is a universal assay applicable to virtually any kinase.

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the initial kinase activity.

Step-by-Step Protocol:

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of 4x test compound (indazole derivative) dilution series.

    • Add 2.5 µL of 4x enzyme solution.

    • Add 5 µL of 2x substrate/ATP mixture to initiate the reaction.

    • Incubate at room temperature for the desired time (e.g., 60 minutes).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and initiates the luminescence reaction.

    • Incubate at room temperature for 30-60 minutes.

  • Measurement and Data Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Plot the luminescent signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher Scientific)

The LanthaScreen™ Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay that measures the binding of an inhibitor to a kinase.[9][11]

Principle: The assay relies on the displacement of a fluorescently labeled, ATP-competitive "tracer" from the kinase active site by a test compound. Binding of the tracer to a europium-labeled anti-tag antibody bound to the kinase results in a high FRET signal. An inhibitor competing with the tracer for the active site will cause a decrease in the FRET signal.[11]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 3x solution of the test compound (indazole derivative) in the assay buffer.

    • Prepare a 3x solution of the kinase/Eu-labeled antibody mixture.

    • Prepare a 3x solution of the Alexa Fluor™ 647-labeled tracer.

  • Assay Assembly:

    • In a 384-well plate, add 5 µL of the 3x test compound solution.

    • Add 5 µL of the 3x kinase/antibody mixture.

    • Add 5 µL of the 3x tracer solution.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

KINOMEscan™ Competition Binding Assay (DiscoverX/Eurofins)

The KINOMEscan™ platform utilizes a competition binding assay to quantify the interactions between a test compound and a large panel of kinases.

Principle: The assay involves a kinase tagged with DNA, an immobilized ligand that binds to the kinase active site, and the test compound. The test compound competes with the immobilized ligand for binding to the kinase. The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates a stronger interaction with the test compound.

Methodology Overview:

  • Assay Setup: A proprietary, broadly active kinase inhibitor is immobilized on a solid support.

  • Competition: The test compound is incubated with a specific DNA-tagged kinase and the immobilized ligand.

  • Quantification: After incubation and washing, the amount of kinase bound to the solid support is measured by qPCR of the DNA tag.

  • Data Analysis: The results are typically reported as a percentage of the DMSO control, where a lower percentage indicates stronger inhibition. For more detailed analysis, a dissociation constant (Kd) can be determined from an 11-point dose-response curve.

Structure-Activity Relationship (SAR) of Indazole-Based Kinase Inhibitors

The kinase inhibition profile of an indazole-based compound is highly dependent on the nature and position of substituents on the indazole ring and its appended functionalities. Understanding these structure-activity relationships is crucial for the rational design of new and improved kinase inhibitors.

VEGFR Inhibitors

For indazole-based VEGFR inhibitors, the substitution pattern on the indazole core and the nature of the group at the 3- or 5-position are critical for potency and selectivity. For instance, in a series of indazole-pyrazole acetamide hybrids, specific substitutions on the pyrazole ring were found to significantly impact VEGFR-2 inhibitory activity. The presence of a urea or amide linker at specific positions on the indazole ring is a common feature in many potent VEGFR inhibitors, facilitating key hydrogen bond interactions within the ATP-binding pocket of the kinase.

Aurora Kinase Inhibitors

In the design of indazole-based Aurora kinase inhibitors, achieving isoform selectivity (Aurora A vs. Aurora B) is a key challenge. Different substitution patterns on the indazole scaffold can impart selectivity. For example, in one study, specific substituents provided compounds that were either dual Aurora A/B inhibitors, Aurora B selective, or Aurora A selective. Computational modeling can aid in understanding how different substituents interact with specific residues in the kinase binding pocket to confer this selectivity.

ERK1/2 Inhibitors

For indazole amide-based ERK1/2 inhibitors, the discovery and optimization process often relies on structure-based drug design and broad kinase screening. The amide linkage and the substituents on both the indazole and the amide portion are optimized to achieve potent inhibition of ERK1/2 enzymatic activity and cellular signaling.

Conclusion and Future Perspectives

Indazole-based compounds represent a clinically validated and highly versatile class of kinase inhibitors. Their success stories, exemplified by drugs like Axitinib and Pazopanib, highlight the power of the indazole scaffold in targeting key oncogenic pathways. The comparative analysis of their kinase inhibition profiles reveals a spectrum of selectivity, from the focused anti-angiogenic activity of Axitinib to the multi-targeted profile of Pazopanib and the unique PARP and kinase inhibitory profile of Niraparib.

The continuous exploration of the structure-activity relationships of indazole derivatives will undoubtedly lead to the discovery of novel inhibitors with improved potency, selectivity, and pharmacokinetic properties. As our understanding of the complex signaling networks that drive cancer progresses, the ability to rationally design indazole-based compounds with tailored kinase inhibition profiles will be instrumental in developing the next generation of targeted cancer therapies. The robust and diverse experimental methodologies available for kinase profiling will continue to be the cornerstone of these efforts, ensuring the scientific integrity and translational potential of this promising class of therapeutic agents.

References

A Researcher's Guide to Differentiating Substituted Indazole Regioisomers: A Spectroscopic Comparison

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unequivocal structural elucidation of bioactive molecules is paramount. The indazole scaffold is a cornerstone in medicinal chemistry, with its derivatives showing a wide range of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[1][2][3] A critical challenge in the synthesis of N-substituted indazoles is the frequent formation of regioisomeric mixtures: the N-1 and N-2 substituted isomers.[1][4] These isomers can exhibit distinct biological and physicochemical properties, making their accurate identification and separation essential for drug development and structure-activity relationship (SAR) studies.

This comprehensive guide provides an in-depth spectroscopic comparison of substituted indazole regioisomers. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) techniques, offering field-proven insights and experimental data to empower researchers in their structural characterization endeavors.

The Decisive Power of NMR Spectroscopy

NMR spectroscopy stands as the most powerful and definitive tool for distinguishing between N-1 and N-2 substituted indazole regioisomers.[1][4] Both proton (¹H) and carbon-¹³ (¹³C) NMR spectra provide a wealth of structural information, with chemical shifts and coupling constants serving as diagnostic fingerprints for each isomer.

Key Differentiating Features in ¹H NMR:

The chemical environments of the protons on the indazole core are significantly influenced by the position of the substituent. The ¹H NMR spectra of N-1 and N-2 isomers are typically distinct enough for unambiguous assignment.[1]

A crucial observation is the relative chemical shift of the H-7 proton. In N-2 isomers , the H-7 proton is deshielded due to the anisotropic effect of the lone pair of electrons on the N-1 nitrogen, causing it to resonate at a higher frequency (further downfield) compared to the corresponding N-1 isomer.[1] Conversely, the protons H-3 through H-6 in N-2 isomers tend to appear at a lower frequency (more upfield) than in their N-1 counterparts.[1] The H-3 proton in N-2 isomers is notably more shielded compared to the same proton in the N-1 isomer.[1]

Unambiguous Assignment with ¹³C NMR:

¹³C NMR spectroscopy is a particularly robust method for the structural assignment of indazole regioisomers.[1] The chemical shifts of the carbon atoms in the heterocyclic ring are highly sensitive to the point of substitution. A comparative analysis of the ¹³C NMR spectra often reveals significant differences in the chemical shifts of C-3, C-3a, and C-7a between the N-1 and N-2 isomers.

Advanced 2D NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY), provide definitive evidence for structural elucidation.[5][6][7] For instance, in an N-1 substituted indazole, an HMBC experiment will show a correlation between the protons of the substituent and the C-7a carbon of the indazole ring.[7][8] Conversely, for an N-2 substituted isomer, a correlation would be expected between the substituent's protons and the C-3 carbon.[7]

Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Representative N-1 and N-2 Substituted Indazoles

Position N-1 Isomer (Representative) N-2 Isomer (Representative) Key Diagnostic Differences
¹H NMR
H-3~8.10~8.40H-3 is typically more shielded in the N-1 isomer.[4]
H-7Lower δHigher δH-7 is deshielded in the N-2 isomer due to the N-1 lone pair.[1]
Other Aromatic HHigher δLower δProtons H-4, H-5, and H-6 are generally more deshielded in the N-1 isomer.[1]
¹³C NMR
C-3~134~124C-3 is significantly more shielded in the N-2 isomer.
C-3a~121~124
C-7a~140~149C-7a is typically more deshielded in the N-2 isomer.

Note: The exact chemical shifts will vary depending on the substituent and the solvent used.

Vibrational Fingerprints: IR Spectroscopy

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule and can be used to differentiate between N-1 and N-2 indazole regioisomers, although often with less definitive power than NMR. The key diagnostic region is typically the N-H stretching vibration for unsubstituted indazoles and the fingerprint region where subtle differences in bond vibrations can be observed.

For unsubstituted 1H-indazoles, a characteristic broad N-H stretching band is observed in the region of 3100-3300 cm⁻¹. The absence of this band in N-substituted derivatives is a clear indication of successful substitution. The differentiation between N-1 and N-2 isomers relies on more subtle differences in the fingerprint region (below 1600 cm⁻¹), where the C=N, C=C, and other skeletal vibrations appear. These differences arise from the distinct symmetries and bond dipoles of the two regioisomers.

Electronic Transitions: UV-Vis and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy probe the electronic transitions within a molecule and can be sensitive to the isomeric form of substituted indazoles. The position of the substituent on the nitrogen atom can influence the π-electron system of the indazole ring, leading to shifts in the absorption and emission maxima.

Generally, both N-1 and N-2 isomers exhibit characteristic absorption bands in the UV region. However, the λmax values and molar absorptivities can differ. These differences are often solvent-dependent, and solvatochromic studies can provide further insights into the electronic properties of the isomers.[9][10] Fluorescence spectroscopy, being inherently more sensitive than UV-Vis, can reveal subtle differences in the excited state properties of the regioisomers.[11][12] The quantum yields and fluorescence lifetimes can also be distinguishing parameters.

Fragmentation Patterns: Mass Spectrometry

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of the synthesized compounds and can also provide structural information through the analysis of fragmentation patterns. While the mass spectra of N-1 and N-2 substituted indazole regioisomers can be similar, careful examination of the relative abundances of fragment ions can sometimes aid in their differentiation.[1]

The fragmentation of indazole derivatives often involves the loss of the substituent and subsequent ring fragmentation.[1] High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of the parent ion and its fragments, confirming the molecular formula with high accuracy.[13]

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of the indazole sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[13]

  • Ensure the sample is fully dissolved; if necessary, gentle vortexing or sonication can be applied.

Data Acquisition:

  • ¹H NMR: Acquire a standard one-dimensional ¹H NMR spectrum on a high-resolution spectrometer (e.g., 400 MHz or higher).[4] Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.[4]

  • 2D NMR (HMBC/NOESY): For unambiguous assignment, acquire 2D correlation spectra. Optimize the acquisition parameters based on the specific instrument and sample.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet):

  • Thoroughly grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder using an agate mortar and pestle.

  • Press the mixture into a thin, transparent pellet using a hydraulic press.[4]

Data Acquisition:

  • Obtain the IR spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer, typically in the range of 4000-400 cm⁻¹.[4]

Mass Spectrometry (MS)

Sample Preparation:

  • Prepare a dilute solution of the sample (1-10 µg/mL) in a volatile solvent such as methanol or acetonitrile.[4][13]

Data Acquisition:

  • Introduce the sample into the mass spectrometer using a suitable ionization technique (e.g., Electrospray Ionization - ESI).

  • Acquire the mass spectrum, and for HRMS, use an analyzer capable of high-resolution measurements (e.g., TOF or Orbitrap) to obtain accurate mass data.[13]

Visualizing the Workflow

G cluster_synthesis Synthesis & Isolation cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Elucidation synthesis Synthesis of Substituted Indazole mixture Mixture of N-1 & N-2 Isomers synthesis->mixture separation Chromatographic Separation mixture->separation isomer1 Isolated Isomer 1 separation->isomer1 isomer2 Isolated Isomer 2 separation->isomer2 nmr NMR Spectroscopy (1H, 13C, 2D) isomer1->nmr ir IR Spectroscopy isomer1->ir ms Mass Spectrometry isomer1->ms uvvis UV-Vis & Fluorescence isomer1->uvvis isomer2->nmr isomer2->ir isomer2->ms isomer2->uvvis data_analysis Comparative Data Analysis nmr->data_analysis ir->data_analysis ms->data_analysis uvvis->data_analysis assignment Unambiguous Assignment of N-1 and N-2 Regioisomers data_analysis->assignment

Caption: Workflow for the synthesis, separation, and spectroscopic characterization of indazole regioisomers.

Conclusion

The differentiation of substituted indazole regioisomers is a critical step in the development of novel therapeutics and functional materials. While a combination of spectroscopic techniques provides a comprehensive characterization, NMR spectroscopy, particularly with the aid of 2D correlation experiments, remains the gold standard for unambiguous structural assignment. By understanding the distinct spectroscopic signatures of N-1 and N-2 isomers, researchers can confidently elucidate the structures of their synthesized compounds, paving the way for further biological evaluation and application.

References

A Definitive Guide to Confirming the Identity of 6-Bromo-1,3-dimethyl-1H-indazole via 2D NMR

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, practical walkthrough for confirming the specific isomeric structure of 6-Bromo-1,3-dimethyl-1H-indazole . We will move beyond simply listing steps and delve into the causality behind experimental choices, demonstrating how a suite of 2D NMR experiments—COSY, HSQC, and HMBC—can be synergistically employed to create a self-validating system of structural proof. This methodology is critical for researchers, scientists, and drug development professionals who require irrefutable evidence of their compound's identity.

The Analytical Challenge: Beyond the 1D Spectrum

The target molecule, this compound, presents a classic structural elucidation challenge. While a ¹H NMR spectrum might show the correct number of aromatic and methyl protons, it cannot, on its own, definitively confirm the precise location of the bromine atom or the placement of the two methyl groups on the indazole scaffold. For instance, how do we prove the bromine is at position 6 and not position 5 or 7? How do we confirm one methyl group is on the N1 nitrogen and the other is on the C3 carbon? Answering these questions requires us to map the connectivity of the entire molecular framework, a task for which 2D NMR is perfectly suited.

alt text

Figure 1: Chemical structure of this compound with standard IUPAC numbering.

The 2D NMR Toolkit: A Multi-Dimensional Approach to Confirmation

To build a complete and unambiguous picture of the molecule, we will deploy a trio of powerful 2D NMR experiments. Each experiment provides a unique piece of the structural puzzle.

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[1][2][3] It is the primary tool for mapping out proton-proton spin systems within the molecule, such as the arrangement of protons on the aromatic ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the signals of directly attached carbon atoms (¹JCH).[4][5][6][7] It provides a direct link between the ¹H and ¹³C spectra, allowing for the unambiguous assignment of carbon atoms that bear protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for elucidating the complete carbon skeleton. It reveals correlations between protons and carbons over longer ranges, typically two or three bonds (²JCH, ³JCH).[8][9][10][11][12] These "long-range" correlations are essential for connecting different spin systems and for placing substituents on quaternary (non-protonated) carbons.

The logical flow of these experiments forms a comprehensive validation workflow.

References

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6-Bromo-1,3-dimethyl-1H-indazole

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